Leramistat
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1642602-54-7 |
|---|---|
Molecular Formula |
C20H21ClN2O3S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-(4-chloro-2-cyanophenyl)-N-(4-hydroxy-4-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21ClN2O3S/c1-20(24)10-8-17(9-11-20)23-27(25,26)18-5-2-14(3-6-18)19-7-4-16(21)12-15(19)13-22/h2-7,12,17,23-24H,8-11H2,1H3 |
InChI Key |
PHOYDFRXZMNHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
Leramistat: A Technical Guide to a First-in-Class Mitochondrial Complex I Inhibitor for Tissue Repair
Document ID: LER-MCI-WG-202511 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Leramistat (also known as MBS2320) is an investigational, first-in-class, oral therapeutic that functions as a selective inhibitor of mitochondrial complex I.[1][2][3] Unlike traditional approaches that primarily focus on suppressing inflammation, this compound's unique mechanism of action involves modulating cellular metabolism to promote the body's innate repair and regeneration processes.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in understanding the therapeutic potential of targeting mitochondrial metabolism for chronic inflammatory and degenerative diseases.
Introduction: Mitochondrial Complex I as a Therapeutic Target
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC). It plays a pivotal role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action establishes the proton gradient that drives ATP synthesis.[5] Dysfunction of Complex I is implicated in a range of pathologies, including neurodegenerative diseases and conditions associated with aging.[6][7] Consequently, modulating its activity presents a compelling therapeutic strategy. This compound represents a novel approach by inducing a mild, controlled inhibition of Complex I, which paradoxically triggers a cascade of events leading to tissue repair rather than energy crisis.[6][8]
This compound: Mechanism of Action
This compound's therapeutic strategy is not centered on immunosuppression but on metabolic reprogramming to enhance cellular resilience and activate the body's own repair mechanisms.[3][6] By inhibiting Complex I, this compound induces a mild and transient state of cellular stress, a concept known as hormesis.[8] This controlled stress signal appears to shift cellular programs away from chronic inflammation and toward regeneration and repair.[8] This unique mechanism has been shown to support the mobilization of progenitor cells, which are critical for restoring damaged tissue.[4][6] This approach offers the potential for disease resolution across a wide spectrum of conditions characterized by autoimmunity, fibrosis, or bone loss.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from in vitro and clinical studies.
Table 1: In Vitro Activity and Stability of this compound
| Parameter | Species/Cell Line | Value | Reference |
|---|---|---|---|
| ATP Production Inhibition (IC50) | THP-1 Human Monocytes | 0.63 µM | [9] |
| Metabolic Stability (t1/2) | Rat Hepatocytes | 7 minutes | [9] |
| Metabolic Stability (t1/2) | Human Hepatocytes | 154 minutes |[9] |
Table 2: Summary of Phase 2b Clinical Trial in Rheumatoid Arthritis (NCT05460832)
| Parameter | Description | Result | Reference |
|---|---|---|---|
| Study Design | 12-week, randomized, double-blind, placebo-controlled trial in adults with moderate-to-severe RA and inadequate response to methotrexate. | N/A | [3][10][11] |
| Primary Endpoint | Efficacy vs. placebo as measured by ACR20 (American College of Rheumatology 20% improvement). | Did not meet the primary endpoint. | [3][10][12] |
| Key Secondary Endpoint | Reduction in bone erosions. | Statistically significant reduction compared to placebo. | [3][10][13] |
| Other Secondary Endpoints | Improvements in disability and fatigue. | Statistically significant improvements observed. | [3][10][13] |
| Safety Profile | Adverse event (AE) rate. | Similar between this compound and placebo groups; majority of AEs were mild and resolved without treatment. No serious AEs attributed to the drug. |[3][13] |
Table 3: Biomarker Changes in Phase 2 Rheumatoid Arthritis Study
| Biomarker | Biological Relevance | Observed Change with this compound | Reference |
|---|---|---|---|
| C-Reactive Protein (CRP) | Marker of systemic inflammation ("inflammaging"). | Improvement (reduction) observed. | [4] |
| Growth Differentiation Factor 15 (GDF15) | Marker of mitochondrial dysfunction. | Improvement observed. | [4] |
| Fibroblast Growth Factor 21 (FGF21) | Marker of mitochondrial dysfunction. | Improvement observed. |[4] |
Experimental Protocols
Detailed experimental protocols specific to this compound are proprietary. However, this section provides established, standard methodologies for assessing the activity and effects of a mitochondrial complex I inhibitor.
Protocol 1: Assessment of Mitochondrial Respiration via Extracellular Flux Analysis
This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function in intact cells.
1. Cell Preparation:
-
Seed cells (e.g., THP-1 monocytes, primary lung fibroblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24-48 hours.
-
One hour prior to the assay, replace the growth medium with pre-warmed XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C.
2. Instrument and Cartridge Preparation:
-
Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator.
-
Load the hydrated cartridge with compounds for sequential injection. For a mitochondrial stress test, the ports are typically loaded as follows:
-
Port A: Test compound (this compound) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a protonophore that uncouples the ETC).
-
Port D: Rotenone & Antimycin A (Complex I & III inhibitors).
-
3. Assay Execution and Data Analysis:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Replace the calibrant with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
Data Interpretation:
-
Basal Respiration: Initial OCR minus non-mitochondrial respiration.
-
ATP-Linked Respiration: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Proton Leak: OCR remaining after oligomycin injection.
-
Non-Mitochondrial Respiration: OCR remaining after Rotenone/Antimycin A injection.
-
This compound's effect is observed as a dose-dependent decrease in basal and maximal respiration.
-
Protocol 2: Measurement of Mitochondrial Complex I Activity
This protocol measures the specific activity of Complex I in isolated mitochondria by monitoring the oxidation of NADH.[14]
1. Mitochondria Isolation:
-
Harvest cells or tissue and homogenize in ice-cold isolation buffer.
-
Perform differential centrifugation to pellet mitochondria.
-
Resuspend the mitochondrial pellet in a suitable assay buffer (e.g., MAS buffer) and determine protein concentration via a BCA or Bradford assay.
2. Spectrophotometric Assay:
-
Prepare a reaction mixture in a cuvette containing assay buffer, ubiquinone (the electron acceptor), and antimycin A (to inhibit Complex III).
-
Add the isolated mitochondria to the cuvette and equilibrate to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To determine the specific contribution of Complex I, measure the reaction rate in the presence of a known Complex I inhibitor, such as rotenone.
3. Data Analysis:
-
Calculate the rate of NADH oxidation (ΔAbs/min).
-
The Complex I-specific activity is the difference between the total rate and the rate in the presence of rotenone.
-
Normalize the activity to the mitochondrial protein content (e.g., in nmol/min/mg protein).
-
To test this compound, perform the assay with varying concentrations of the compound to determine its IC50.
Protocol 3: Cellular ATP Production Assay
This protocol uses a luciferase-based assay to quantify total cellular ATP levels, which can be used to assess the impact of an ETC inhibitor.
1. Cell Treatment:
-
Plate cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-24 hours).
2. ATP Measurement:
-
At the end of the treatment period, add a cell lysis reagent to release ATP.
-
Add a luciferin/luciferase substrate reagent. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Immediately measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Convert the luminescence readings from the cell samples to ATP concentrations using the standard curve.
-
Normalize ATP levels to cell number or protein content in each well.
-
Plot the dose-response curve for this compound to calculate the IC50 for ATP production inhibition.[9]
Conclusion and Future Directions
This compound is a pioneering therapeutic candidate that validates mitochondrial Complex I as a druggable target for a new class of "tissue repair" agents. Its mechanism, which leverages metabolic modulation to stimulate endogenous regenerative pathways, stands in contrast to conventional immunosuppressive therapies.[3][12] While the Phase 2b trial in rheumatoid arthritis did not meet its primary inflammatory endpoint, the statistically significant positive effects on bone erosion, disability, and fatigue provide strong evidence for its unique, disease-modifying potential.[10][13]
Future research will likely focus on combination therapies, where this compound's reparative effects could complement the anti-inflammatory action of existing drugs.[3] Furthermore, its development for idiopathic pulmonary fibrosis, supported by FDA Fast Track and Orphan Drug designations, highlights its potential in fibrotic diseases where tissue remodeling is a key therapeutic goal.[1][3] The continued investigation of this compound and similar compounds will be crucial in advancing the novel field of mitochondrial pharmacology for the treatment of chronic and degenerative diseases.[4]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. targetmol.com [targetmol.com]
- 3. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 4. istesso.co.uk [istesso.co.uk]
- 5. Structure of inhibitor-bound mammalian complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitophagy vs. Complex I Inhibitors: Which is Better? [longevityreview.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Istesso's this compound Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 11. This compound (MBS2320) / Istesso, J&J [delta.larvol.com]
- 12. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]
- 13. biotuesdays.com [biotuesdays.com]
- 14. protocols.io [protocols.io]
The Role of Leramistat in Programmed Disease Resolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leramistat (formerly MBS2320) is a first-in-class, orally administered small molecule inhibitor of mitochondrial complex I, currently under investigation for its role in programmed disease resolution. This technical guide provides an in-depth overview of this compound's mechanism of action, its therapeutic potential in chronic inflammatory and fibrotic diseases, and a summary of key preclinical and clinical findings. By modulating mitochondrial function, this compound aims to augment the body's innate capacity for tissue repair and regeneration, representing a novel paradigm in the treatment of diseases characterized by persistent inflammation and tissue damage, such as rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF). This document will detail the available quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound's unique mode of action.
Introduction: The Concept of Programmed Disease Resolution
Chronic diseases are often characterized by a failure of the body's natural resolution programs, leading to persistent inflammation and progressive tissue damage. Traditional therapeutic strategies have largely focused on suppressing the inflammatory response. However, a new approach, termed "programmed disease resolution," aims to activate the body's endogenous repair mechanisms to restore tissue homeostasis.
This compound emerges as a pioneering agent in this field. It is not an immunosuppressant but rather a modulator of cellular metabolism that enhances the body's inherent ability to repair and build resilience against tissue damage.[1][2] Its primary target is mitochondrial complex I, a critical component of the electron transport chain.
Mechanism of Action: Mitochondrial Complex I Inhibition
This compound's unique mechanism of action centers on the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2][3] This inhibition is thought to induce a mild and controlled level of cellular stress, which in turn activates a cascade of adaptive responses that promote tissue repair and resolution of inflammation.
The Integrated Stress Response and Mitokine Secretion
Inhibition of mitochondrial complex I by this compound is hypothesized to trigger the integrated stress response (ISR), a cellular signaling network that allows cells to adapt to various stressors. A key consequence of ISR activation in this context is the production and secretion of "mitokines," which are signaling molecules originating from the mitochondria that have systemic effects. Two such mitokines, Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), have been shown to be upregulated in response to mitochondrial stress.[4][5][6][7] These mitokines are known to play crucial roles in regulating metabolism, inflammation, and cellular resilience.[5][6][7]
Mobilization of Progenitor Cells and Tissue Regeneration
A critical aspect of this compound's therapeutic effect is its ability to mobilize progenitor cells, which are instrumental in tissue repair and regeneration.[4] The precise signaling pathway linking mitochondrial complex I inhibition to progenitor cell mobilization is an area of active investigation, but it is believed to be mediated by the systemic effects of mitokines and other downstream signals.
dot
Caption: Proposed signaling pathway of this compound.
Preclinical Evidence
Preclinical studies have provided the foundational evidence for this compound's dual anti-inflammatory and tissue-reparative properties.
In Vitro Studies
-
Inhibition of ATP production: this compound has been shown to inhibit ATP production in THP-1 human monocytes with an IC50 of 0.63 μM, demonstrating its direct effect on mitochondrial respiration.
Animal Models
In a mouse model of collagen-induced arthritis, treatment with MBS2320 (this compound) demonstrated a significant reduction in inflammation and, notably, promoted the remodeling of damaged bone.[1][2] This preclinical finding was crucial in establishing the drug's potential for a dual mode of action.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice (General outline)
A detailed protocol for the specific preclinical studies with this compound has not been publicly released. However, a general methodology for CIA studies is as follows:
-
Induction of Arthritis: Male DBA/1 mice are typically immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: Once arthritis is established, mice are randomized to receive vehicle control or this compound (MBS2320) orally at various doses.
-
Assessment: Clinical signs of arthritis are scored several times a week. At the end of the study, paws are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Immunohistochemistry may be used to analyze markers of inflammation and bone remodeling.
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2 clinical trials, primarily in rheumatoid arthritis. It is also under investigation for idiopathic pulmonary fibrosis and sarcopenia.
Phase 1 Studies
Phase 1 studies in healthy volunteers and a small cohort of RA patients demonstrated that this compound (MBS2320) was safe and well-tolerated, with predictable pharmacokinetics.[1] Importantly, no interaction was observed with methotrexate, a standard background therapy for RA.[1] Positive trends in biomarkers of inflammation and bone metabolism were also observed in the patient cohort.[1]
Phase 2b Study in Rheumatoid Arthritis (NCT05460832)
A Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to evaluate the efficacy and safety of this compound in patients with moderate to severe active RA who had an inadequate response to methotrexate.[8][9]
Experimental Protocol: Phase 2b RA Study (IST-06)
dot
Caption: Workflow of the Phase 2b RA clinical trial.
Quantitative Data from the Phase 2b RA Study
While the full quantitative results of the Phase 2b study have not yet been published, the following outcomes have been reported.[8][10][11]
| Endpoint | Outcome |
| Primary Endpoint | |
| ACR20 Response at Week 12 | Not met.[8][10][11] |
| Secondary Endpoints | |
| Bone Erosion | Statistically significant reduction compared to placebo.[8][10][11] The specific assessment scale (e.g., RAMRIS) and quantitative data are pending publication. |
| Disability | Statistically significant improvement compared to placebo.[8][10][11] The specific assessment scale (e.g., HAQ-DI) and quantitative data are pending publication. |
| Fatigue | Statistically significant improvement compared to placebo.[8][10][11] The specific assessment scale (e.g., FACIT-F) and quantitative data are pending publication. |
| Safety | No new safety concerns were identified. The adverse event rate was similar between the this compound and placebo groups, with most being mild and resolving without treatment.[8] |
Biomarker Analysis
In Phase 2 clinical studies, this compound treatment was associated with improvements in markers of "inflammaging" (chronic, low-grade inflammation associated with aging) and mitochondrial function.[4]
| Biomarker | Change with this compound |
| C-Reactive Protein (CRP) | Improvement observed.[4] |
| Growth Differentiation Factor 15 (GDF15) | Improvement observed.[4] |
| Fibroblast Growth Factor 21 (FGF21) | Improvement observed.[4] |
Therapeutic Potential and Future Directions
This compound's novel mechanism of action holds promise for a wide range of chronic diseases where tissue damage is a key component.
-
Rheumatoid Arthritis: Despite not meeting the primary endpoint for symptomatic improvement (ACR20), the significant impact on bone erosion, a key driver of long-term disability, suggests a potential role for this compound in modifying the structural progression of RA, possibly in combination with existing therapies.[8][11]
-
Idiopathic Pulmonary Fibrosis (IPF): this compound has been granted both FDA Fast Track and Orphan Drug Designation for IPF, highlighting the significant unmet medical need and the potential for this compound to address the fibrotic processes in this devastating disease.[12]
-
Sarcopenia and Other Age-Related Diseases: By targeting mitochondrial function and promoting tissue repair, this compound may have applications in treating age-related conditions such as sarcopenia (muscle loss) and other degenerative disorders.[4]
Future research will focus on elucidating the detailed signaling pathways downstream of mitochondrial complex I inhibition, identifying responsive patient populations, and further evaluating the efficacy and safety of this compound in various chronic diseases. The full publication of the Phase 2b RA trial results is eagerly awaited by the scientific community.
Conclusion
This compound represents a paradigm shift in the treatment of chronic inflammatory and fibrotic diseases. By targeting the fundamental process of mitochondrial metabolism to activate the body's own programmed disease resolution pathways, it offers the potential to not only manage symptoms but also to repair damaged tissues and restore function. While further clinical investigation is required to fully realize its therapeutic potential, the data gathered to date on this compound provide a strong rationale for its continued development as a first-in-class agent for promoting tissue repair and resolving chronic disease.
References
- 1. istesso.co.uk [istesso.co.uk]
- 2. This compound (MBS2320) / Istesso, J&J [delta.larvol.com]
- 3. Istesso update on P2b study of this compound in RA | Company Announcement | Investegate [investegate.co.uk]
- 4. istesso.co.uk [istesso.co.uk]
- 5. Differential roles of GDF15 and FGF21 in systemic metabolic adaptation to the mitochondrial integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Stress and Mitokines: Therapeutic Perspectives for the Treatment of Metabolic Diseases [e-dmj.org]
- 7. Frontiers | The roles of FGF21 and GDF15 in mediating the mitochondrial integrated stress response [frontiersin.org]
- 8. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Istesso's this compound Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 11. biotuesdays.com [biotuesdays.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Investigational Studies on Leramistat (MBS2320): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leramistat (also known as MBS2320) is an investigational, first-in-class, orally administered small molecule that acts as a selective inhibitor of mitochondrial complex I. This novel mechanism of action imparts a dual therapeutic effect: immunomodulation and tissue repair, distinguishing it from current treatments for autoimmune and inflammatory diseases. Developed by Istesso (formerly Modern Biosciences), this compound has been evaluated in clinical trials for rheumatoid arthritis (RA) and is under investigation for idiopathic pulmonary fibrosis (IPF). Preclinical data has demonstrated its potential to not only reduce inflammation but also to promote the remodeling of damaged bone. This technical guide provides a comprehensive overview of the investigational studies on this compound, summarizing available data, detailing relevant experimental protocols, and visualizing its proposed mechanism of action and experimental workflows.
Mechanism of Action
This compound's primary pharmacological target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting this complex, this compound modulates cellular metabolism, particularly in highly metabolic immune cells. This "metabolic reprogramming" is believed to be the basis for its dual actions of reducing inflammation and promoting tissue repair. In preclinical models of rheumatoid arthritis, MBS2320 has been shown to selectively inhibit the activity and differentiation of myeloid and lymphoid cells while sparing mesenchymal cells. This selectivity may contribute to its tissue-remodeling effects. Furthermore, in a murine collagen-induced arthritis (CIA) model, treatment with MBS2320 led to the formation of anatomically appropriate osteoid layering, suggesting a promotion of physiological bone repair processes rather than reactive bone formation.[1]
Signaling Pathway
The inhibition of mitochondrial complex I by this compound is hypothesized to initiate a cascade of downstream signaling events that collectively result in its immunomodulatory and tissue-reparative effects. In immune cells, reduced Complex I activity can lead to a decrease in pro-inflammatory cytokine production and a shift in T-cell differentiation. In the context of bone remodeling, this metabolic modulation may directly impact the differentiation and activity of osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells), tipping the balance towards bone formation.
Caption: Proposed signaling pathway of this compound (MBS2320).
Preclinical Investigational Studies
This compound has undergone preclinical evaluation in various in vitro and in vivo models of autoimmune and inflammatory diseases. These studies were crucial in establishing the dual mechanism of action and providing the rationale for clinical development.
In Vitro Studies
-
Immune Cell Assays: The effects of this compound on the function of various immune cells, such as T-cells, B-cells, and macrophages, were likely assessed.
-
Osteoclastogenesis and Osteoblast Differentiation Assays: To investigate the bone-remodeling properties, in vitro assays using bone marrow-derived macrophages for osteoclast differentiation and primary osteoblasts or mesenchymal stem cells for osteoblast differentiation were likely performed.
In Vivo Studies
The primary in vivo model used to evaluate the efficacy of this compound for rheumatoid arthritis was likely the Collagen-Induced Arthritis (CIA) model in rodents.
Experimental Protocols
The CIA model is a widely used preclinical model for rheumatoid arthritis that mimics many aspects of the human disease, including synovitis, pannus formation, and bone and cartilage destruction.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
This assay is used to assess the direct effect of a compound on the formation of bone-resorbing osteoclasts from their precursor cells.
Caption: Workflow for in vitro osteoclastogenesis assay.
Clinical Investigational Studies
This compound has been evaluated in several clinical trials, primarily in patients with rheumatoid arthritis. A Phase 2 study in idiopathic pulmonary fibrosis is also underway.
Rheumatoid Arthritis (RA)
This initial study in humans assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and a small cohort of RA patients. The results indicated that the drug was safe and well-tolerated.[2]
This 12-week, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and efficacy of this compound in patients with active RA who were on a stable background of methotrexate.[2][3][4] The primary objective of safety and tolerability was met, with no drug-related serious adverse events reported.[3] Evidence of clinical benefit was observed in secondary endpoints, including the American College of Rheumatology 20% response (ACR20) and the Disease Activity Score 28 using C-reactive protein (DAS28-CRP).[3]
This 12-week, randomized, double-blind, placebo-controlled, dose-ranging study was conducted in patients with moderate-to-severe active RA who had an inadequate response to methotrexate.[5][6][7][8]
Table 1: Summary of Phase 2b (IST-06) Clinical Trial in Rheumatoid Arthritis
| Parameter | Details |
| Primary Endpoint | Improvement in ACR20 response versus placebo. |
| Outcome | The study did not meet its primary endpoint.[5][6][7][8] |
| Secondary Endpoints | Assessment of structural progression (bone erosion), DAS28-CRP, ACR50/70, disability, and fatigue.[8] |
| Key Findings | - Statistically significant reduction in the key secondary endpoint of bone erosion compared to placebo.[5][6][8][9] - Statistically significant improvements in disability and fatigue in patients treated with this compound.[5][9] |
| Safety | - No new safety concerns were identified.[9] - The adverse event rate was similar between the this compound and placebo groups.[9] - The majority of adverse events were mild and resolved without treatment.[9] |
Note: Specific quantitative data for ACR response rates and bone erosion scores have not been publicly released and are anticipated to be published in full at a later date.
Idiopathic Pulmonary Fibrosis (IPF)
A Phase 2, randomized, double-blind, placebo-controlled study is currently underway to investigate the efficacy and safety of this compound in patients with IPF. The study will evaluate the effect of daily oral dosing of this compound over 12 weeks. The results of this trial are not yet available.
Summary and Future Directions
This compound (MBS2320) represents a novel therapeutic approach with its unique dual mechanism of action targeting both inflammation and tissue remodeling through the inhibition of mitochondrial complex I. While the Phase 2b study in rheumatoid arthritis did not meet its primary clinical endpoint for symptom improvement (ACR20), the statistically significant reduction in bone erosion and improvements in disability and fatigue are promising findings that support its disease-modifying potential.[5][6][7][8][9] These results warrant further investigation, potentially in combination with other disease-modifying anti-rheumatic drugs (DMARDs).[9] The ongoing Phase 2 trial in idiopathic pulmonary fibrosis will provide further insights into the therapeutic potential of this compound in fibrotic diseases. Future publications of the complete datasets from the clinical trials are eagerly awaited to provide a more comprehensive understanding of the clinical profile of this first-in-class metabolic reprogramming agent.
References
- 1. This compound (MBS2320) / Istesso, J&J [delta.larvol.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. istesso.co.uk [istesso.co.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]
- 8. Istesso update on P2b study of this compound in RA | Company Announcement | Investegate [investegate.co.uk]
- 9. biotuesdays.com [biotuesdays.com]
Leramistat's Dual Mode of Action: A Technical Guide to Inflammation Modulation and Tissue Repair
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Leramistat (formerly MBS2320) is a first-in-class, orally administered small molecule that represents a paradigm shift in the treatment of chronic inflammatory and fibrotic diseases.[1][2][3][4] Its novel mechanism of action, centered on the selective inhibition of mitochondrial complex I, confers a unique dual capacity to modulate inflammation and actively promote tissue repair.[2][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this compound's mechanism, its therapeutic potential, and the experimental methodologies used in its evaluation.
**1. Introduction: A Novel Approach to Chronic Disease
Chronic diseases such as rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF) are characterized by persistent inflammation and progressive tissue damage.[2][6] Current therapeutic strategies often focus on suppressing the immune system to manage symptoms, but may not adequately address the underlying tissue degradation and can be associated with significant side effects.[6] this compound offers a distinct approach by augmenting the body's intrinsic repair mechanisms without causing broad immunosuppression.[3][7] Developed by Istesso, this investigational drug originated from early research at the University of Aberdeen that identified compounds with both anti-inflammatory and bone-protective properties.[6]
**2. Core Mechanism: Mitochondrial Complex I Inhibition
This compound's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the mitochondrial electron transport chain.[2][8] By inhibiting this complex, this compound modulates cellular metabolism and initiates a signaling cascade that shifts the cellular environment from a pro-inflammatory and degenerative state to a pro-reparative one.[4][5] This unique mechanism is believed to enhance the mobilization and function of progenitor cells, which are essential for regenerating damaged tissue.[4]
References
- 1. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]
- 4. istesso.co.uk [istesso.co.uk]
- 5. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 6. Helping Istesso tackle severe, chronic autoimmune disease – IP Group plc [ipgroupplc.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. medchemexpress.com [medchemexpress.com]
Leramistat: A New Frontier in Adaptive Tissue Repair
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Leramistat, a first-in-class, orally administered small molecule inhibitor of mitochondrial Complex I, is emerging as a promising agent in the field of adaptive tissue repair. By modulating mitochondrial function, this compound has demonstrated a unique mechanism of action that appears to enhance the body's innate capacity to repair and regenerate damaged tissue without suppressing the immune system.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key experimental findings from preclinical and clinical studies, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitochondrial metabolism for tissue regeneration.
Introduction
Tissue damage is a fundamental aspect of numerous chronic diseases and the aging process.[1] Current therapeutic strategies often focus on managing symptoms or suppressing inflammation, with limited efficacy in promoting true tissue restoration. This compound represents a novel therapeutic approach by targeting the bioenergetic and signaling functions of mitochondria to foster an environment conducive to repair.[1][3] This document synthesizes the available data on this compound's potential to induce adaptive tissue repair across various disease models.
Mechanism of Action: Mitochondrial Modulation
This compound's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][4] By selectively inhibiting this complex, this compound instigates a cascade of cellular responses that pivot the cell from a state of damage and inflammation towards repair and regeneration. This modulation is thought to enhance the mobilization and activity of progenitor cells, a type of stem cell crucial for tissue repair and regeneration.[1]
A proposed signaling pathway is illustrated below:
Caption: Proposed mechanism of action for this compound.
Clinical and Preclinical Data
This compound has been evaluated in both preclinical models and clinical trials, most notably a Phase 2b study in patients with rheumatoid arthritis (RA). While the study did not meet its primary endpoint of improving the American College of Rheumatology 20 (ACR20) response, it demonstrated statistically significant improvements in key secondary endpoints related to tissue repair and patient-reported outcomes.[2][5][6]
Phase 2b Clinical Trial in Rheumatoid Arthritis
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial was conducted in adults with moderate-to-severe RA who had an inadequate response to methotrexate.[2]
Key Findings:
| Endpoint | Result | Significance |
| Primary Endpoint: ACR20 Response | Not Met | - |
| Secondary Endpoint: Bone Erosions | Statistically significant reduction in progression | p < 0.05 |
| Secondary Endpoint: Disability | Statistically significant improvement | p < 0.05 |
| Secondary Endpoint: Fatigue | Statistically significant improvement | p < 0.05 |
Note: Specific quantitative data from the full study publication are pending.
Biomarker Analysis: Treatment with this compound also led to improvements in markers associated with "inflammaging" (chronic, low-grade inflammation associated with aging) and mitochondrial function.[1]
| Biomarker | Change with this compound |
| C-Reactive Protein (CRP) | Improved |
| Growth Differentiation Factor 15 (GDF15) | Improved |
| Fibroblast Growth Factor 21 (FGF21) | Improved |
Note: Specific quantitative changes are pending full publication.
Other Potential Indications
This compound is also being investigated for its therapeutic potential in other chronic diseases characterized by tissue damage, including:
-
Idiopathic Pulmonary Fibrosis (IPF): this compound has been granted FDA Fast Track and Orphan Drug Designation for IPF.[1][2] A clinical trial is underway to evaluate its safety and efficacy in slowing lung function decline in individuals with IPF.[7][8]
-
Sarcopenia: The potential of this compound to promote musculoskeletal repair is being evaluated in the context of secondary sarcopenia.[1]
Experimental Protocols
Detailed protocols from the clinical trials are not yet fully published. However, based on the available information, the following methodologies were likely employed.
Phase 2b Rheumatoid Arthritis Trial (IST-06) - General Protocol
The experimental workflow for the Phase 2b clinical trial is outlined below:
Caption: Generalized workflow for the Phase 2b RA clinical trial.
Inclusion Criteria:
-
Adults with moderate-to-severe rheumatoid arthritis.
-
Inadequate response to methotrexate treatment.
Exclusion Criteria:
-
Not detailed in the currently available public documents.
Assessments:
-
ACR20 Response: A composite measure of improvement in RA symptoms, including tender and swollen joint counts, patient and physician global assessments, pain, disability, and an acute-phase reactant.
-
Bone Erosion: Likely assessed using imaging techniques such as X-ray or magnetic resonance imaging (MRI) of the hands and feet, with scoring performed by blinded readers.
-
Disability: Assessed using a validated patient-reported outcome measure, such as the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
Fatigue: Assessed using a validated patient-reported outcome scale, such as the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F).
-
Biomarkers: Serum levels of CRP, GDF15, and FGF21 measured from blood samples collected at baseline and throughout the study.
Safety and Tolerability
Across clinical studies to date, this compound has demonstrated a good safety and tolerability profile.[1] In the Phase 2b RA study, the adverse event (AE) rate was similar between the this compound and placebo groups, with the majority of AEs being mild and resolving without treatment.[2][6] No serious AEs have been attributed to this compound treatment in any studies so far.[1]
Future Directions
The findings from the Phase 2b RA trial, particularly the positive effects on bone erosion and fatigue, support further investigation of this compound's potential in adaptive tissue repair.[2][9] Future studies are planned to explore its efficacy in RA, potentially in combination with existing disease-modifying anti-rheumatic drugs (DMARDs), as well as in other chronic conditions characterized by tissue damage.[2][9] The ongoing studies in IPF will provide further insights into the broader applicability of this novel therapeutic approach.
Conclusion
This compound's unique mechanism of action, centered on the modulation of mitochondrial function, presents a paradigm-shifting approach to treating chronic diseases. By promoting the body's innate repair processes, this compound has the potential to address the underlying tissue damage that drives disease progression and disability. The encouraging data on bone repair, disability, and fatigue, coupled with a favorable safety profile, position this compound as a promising candidate for further development in the burgeoning field of regenerative medicine. The full publication of ongoing and completed studies is eagerly awaited to further elucidate the therapeutic potential of this first-in-class investigational medicine.
References
- 1. istesso.co.uk [istesso.co.uk]
- 2. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 3. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. biotuesdays.com [biotuesdays.com]
- 7. Action for Pulmonary Fibrosis [actionpf.org]
- 8. This compound for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]
Leramistat: A Technical Whitepaper on Cellular Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leramistat (MBS2320) is a first-in-class, orally administered small molecule inhibitor of mitochondrial Complex I. Its mechanism of action represents a paradigm shift in the treatment of chronic inflammatory and fibrotic diseases. Rather than direct immunosuppression, this compound modulates cellular metabolism to activate the body's innate tissue repair and regeneration processes. This "metabolic reprogramming" approach reduces inflammation and promotes the remodeling of damaged tissue, offering the potential to not only manage symptoms but also resolve the underlying pathology in conditions like rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF). Preclinical studies and clinical trial biomarker data suggest that this compound operates through a hormetic model of mitochondrial stress, inducing a controlled, pro-repair signaling cascade that rebalances tissue homeostasis.
Core Mechanism of Action: Mitochondrial Complex I Inhibition
This compound's primary molecular target is the NADH:ubiquinone oxidoreductase, also known as Complex I, a critical enzyme in the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts cellular respiration and reduces ATP production. This targeted inhibition is not cytotoxic but rather initiates a mild, controlled stress signal. This process, termed "metabolic reprogramming," is hypothesized to induce a hormetic response that shifts cellular fate away from inflammatory and fibrotic phenotypes towards a regenerative state[1].
This unique mechanism augments the body's inherent capacity to repair and restore damaged tissue without broad suppression of the immune system[2][3]. Clinical data from a Phase 2 study in rheumatoid arthritis patients showed that treatment with this compound led to improvements in biomarkers associated with mitochondrial function, including Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), alongside reductions in the inflammatory marker C-Reactive Protein (CRP)[2].
Signaling Pathways Modulated by this compound
The inhibition of mitochondrial Complex I by this compound is believed to trigger the Integrated Stress Response (ISR), a key cellular signaling network for managing homeostasis. This controlled mitochondrial stress leads to the upregulation and secretion of mitokines, such as GDF15 and FGF21. These signaling proteins act systemically to mobilize progenitor cells, modulate immune cell function, and promote a pro-resolution environment conducive to tissue repair and regeneration[2][1][4]. The approach is described as operating "above" conventional inflammatory signaling pathways to provide a more holistic cellular moderation[5].
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from in vitro, pharmacokinetic, and clinical studies.
Table 1: In Vitro Activity and Pharmacokinetics
| Parameter | Value | System | Reference |
|---|---|---|---|
| IC₅₀ (ATP Production) | 0.63 µM | Thp1 Human Monocytes | [2] |
| Half-life | 7 minutes | Rat Hepatocytes | [2] |
| Half-life | 154 minutes | Human Hepatocytes |[2] |
Table 2: Clinical Efficacy and Biomarker Modulation (Rheumatoid Arthritis)
| Endpoint | Result | Study Phase | Reference |
|---|---|---|---|
| Primary Endpoint (ACR20) | Not Met | Phase 2b | [3] |
| Secondary Endpoint (Bone Erosion) | Statistically Significant Reduction | Phase 2b | [3][4] |
| Secondary Endpoint (Disability) | Statistically Significant Improvement | Phase 2b | [4] |
| Secondary Endpoint (Fatigue) | Statistically Significant Improvement | Phase 2b | [4] |
| Biomarker (CRP) | Improvement Observed | Phase 2 | [2] |
| Biomarker (GDF15) | Improvement Observed | Phase 2 | [2] |
| Biomarker (FGF21) | Improvement Observed | Phase 2 |[2] |
Experimental Protocols
Detailed methodologies for key preclinical and clinical studies are outlined below.
Preclinical Model: Collagen-Induced Arthritis (CIA)
This widely used mouse model of rheumatoid arthritis was employed to evaluate the dual anti-inflammatory and tissue-remodeling effects of this compound[1].
-
Model Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant. A booster injection is administered 21 days later to induce a robust arthritic phenotype characterized by synovial inflammation, cartilage degradation, and bone erosion.
-
Treatment Protocol: Therapeutic treatment with this compound or a vehicle control is initiated after the onset of clinical signs of arthritis. Dosing is typically performed daily via oral gavage for a period of several weeks.
-
Endpoint Analysis:
-
Clinical Scoring: Joint inflammation is assessed regularly using a macroscopic scoring system that grades erythema and swelling.
-
Histopathology: At the study terminus, joints are collected, sectioned, and stained (e.g., H&E, Safranin O) to evaluate inflammation, cartilage damage, and bone erosion.
-
Bone Remodeling: Micro-CT imaging is used to quantify changes in bone volume and architecture. Immunohistochemical staining for osteoblasts and osteoclasts, along with analysis of osteoid production, is performed to assess the balance of bone formation and resorption[1].
-
Preclinical Model: Bleomycin-Induced Lung Fibrosis
To assess the anti-fibrotic and pro-reparative potential of this compound in the context of lung injury, the bleomycin-induced fibrosis model was utilized[1].
-
Model Induction: C57BL/6 mice are administered a single dose of bleomycin sulfate via oropharyngeal or intratracheal instillation to induce acute lung inflammation, which progresses to established fibrosis over 2-3 weeks.
-
Treatment Protocol: A therapeutic dosing regimen is employed, with daily oral administration of this compound or vehicle control typically starting 7 days after bleomycin challenge and continuing until the study endpoint (e.g., Day 21).
-
Endpoint Analysis:
-
Fibrosis Quantification: Lung collagen content is measured using a hydroxyproline assay. Histological sections are stained with Masson's trichrome and scored for fibrosis severity using the Ashcroft scale.
-
Inflammation Assessment: Bronchoalveolar lavage (BAL) fluid is analyzed for total and differential immune cell counts.
-
Epithelial Repair: Immunohistochemistry is used to identify and quantify markers of alveolar epithelial cell regeneration, assessing the mobilization of a controlled and appropriate repair response[1].
-
Clinical Trial: Phase 2b in Rheumatoid Arthritis (NCT05460832)
This study was designed to evaluate the efficacy and safety of this compound in patients with active RA[3][6].
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial[3].
-
Patient Population: Adults with moderate-to-severe rheumatoid arthritis who have had an inadequate response to methotrexate (MTX) therapy, which was continued as background treatment[3].
-
Primary Endpoint: The proportion of subjects achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at 12 weeks[6].
-
Secondary Endpoints: Assessments included changes in bone erosion and structural progression (via imaging), composite disease activity scores (e.g., DAS28-CRP), higher-level ACR responses (ACR50/70), and patient-reported outcomes for disability and fatigue[3][4].
Clinical Trial: Phase 2 in Idiopathic Pulmonary Fibrosis (NCT05951296)
This ongoing study aims to assess the efficacy and safety of this compound in patients with IPF, a progressive fibrotic lung disease.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients aged 40 years and older with a confirmed diagnosis of IPF, a Forced Vital Capacity (FVC) of ≥45% predicted, and a Diffusing Capacity of the Lungs for Carbon Monoxide (DLCO) between 25% and 80% of predicted.
-
Intervention: Participants receive either this compound or a matching placebo once daily for 12 weeks.
-
Primary Endpoint: The primary outcome measure is the change from baseline in FVC over the 12-week treatment period.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. istesso.co.uk [istesso.co.uk]
- 3. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 4. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 5. researchgate.net [researchgate.net]
- 6. Deadenylase-dependent mRNA decay of GDF15 and FGF21 orchestrates food intake and energy expenditure [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacodynamics of Leramistat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leramistat (formerly MBS2320) is a first-in-class, orally administered, small molecule inhibitor of mitochondrial complex I. This novel mechanism of action imparts a unique pharmacodynamic profile, positioning this compound as a potential therapeutic agent for a range of chronic diseases characterized by tissue damage and impaired repair. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings. It details the drug's molecular target, its impact on cellular signaling pathways, and its observed effects in various disease models and patient populations. The guide also includes detailed experimental protocols and quantitative data to facilitate a deeper understanding and further investigation of this promising therapeutic candidate.
Introduction
This compound is an investigational therapeutic agent that modulates the body's innate repair mechanisms by targeting mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Unlike conventional therapies for many chronic diseases that primarily focus on suppressing inflammation, this compound is designed to augment the body's natural capacity to repair and restore damaged tissues without causing immunosuppression.[1][2] This distinct approach offers the potential to address unmet needs in a variety of conditions, including autoimmune diseases, fibrotic diseases, and age-related degenerative disorders.
Molecular Target and Mechanism of Action
This compound's primary molecular target is mitochondrial complex I . By inhibiting this enzyme, this compound disrupts the flow of electrons in the electron transport chain, leading to a cascade of downstream cellular effects. This modulation of mitochondrial function is believed to be the linchpin of its therapeutic action, promoting a shift in cellular metabolism and signaling that favors tissue repair and regeneration.[3][4]
Signaling Pathway of Mitochondrial Complex I Inhibition by this compound
The inhibition of mitochondrial complex I by this compound initiates a series of cellular events that collectively contribute to its pro-repair phenotype. While the precise and complete signaling cascade is an area of ongoing research, the available evidence points to the following key pathways:
Caption: Proposed signaling pathway of this compound.
Preclinical Pharmacodynamics
Preclinical studies have been instrumental in elucidating the pharmacodynamic properties of this compound. A key publication in The Journal of Pharmacology and Experimental Therapeutics details findings from various in vitro and in vivo models.[3]
In Vitro Studies
-
Inhibition of Mitochondrial Complex I: this compound has been shown to selectively inhibit the activity of mitochondrial complex I in isolated mitochondria and various cell types.
-
Cellular Metabolism: Treatment with this compound leads to a shift in cellular metabolism, characterized by an increase in glycolysis to compensate for the reduction in oxidative phosphorylation.
-
Cytokine Production: In immune cells, this compound has been observed to modulate the production of pro-inflammatory cytokines.
In Vivo Models
This compound has demonstrated efficacy in animal models of rheumatoid arthritis and idiopathic pulmonary fibrosis.[3]
-
Rheumatoid Arthritis Model: In a mouse model of collagen-induced arthritis, this compound treatment resulted in the formation of anatomically appropriate osteoid layering, indicative of an ongoing process of osteogenesis conditioned by biomechanics. This suggests a direct effect on bone remodeling and repair.[5]
-
Idiopathic Pulmonary Fibrosis Model: In a model of lung fibrosis, this compound demonstrated the ability to reduce the fibrotic response and promote tissue remodeling.[6]
Clinical Pharmacodynamics
Phase 2b Study in Rheumatoid Arthritis (NCT05460832)
A Phase 2b, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in adults with moderate-to-severe rheumatoid arthritis (RA) who had an inadequate response to methotrexate.[1]
Study Design:
-
Duration: 12 weeks[1]
-
Population: Patients with moderate-to-severe RA with an inadequate response to methotrexate[1]
-
Primary Endpoint: Improvement in ACR20 response versus placebo[1]
-
Secondary Endpoints: Included assessments of structural progression (bone erosion), disability, and fatigue.[1]
Results:
While the study did not meet its primary endpoint of a statistically significant improvement in the ACR20 response, it demonstrated statistically significant improvements in key secondary endpoints.[1][7]
| Endpoint | Result |
| Bone Erosion | Statistically significant reduction in the progression of bone erosions compared to placebo.[1][4] |
| Disability | Statistically significant improvement in disability scores compared to placebo.[1] |
| Fatigue | Statistically significant improvement in fatigue scores compared to placebo.[1] |
Biomarker Analysis:
In Phase 2 clinical studies, patients treated with this compound showed improvements in markers of inflammation and mitochondrial function.[3]
| Biomarker | Change |
| C-Reactive Protein (CRP) | Reduction observed[3] |
| Growth Differentiation Factor 15 (GDF15) | Improvement observed[3] |
| Fibroblast Growth Factor 21 (FGF21) | Improvement observed[3] |
Safety and Tolerability:
No new safety concerns were identified in the study. The adverse event rate was similar between the this compound and placebo groups, with the majority of adverse events being mild in nature and resolving without treatment. No deaths were reported, and no significant changes in clinical chemistry, bloods, vital signs, or cardiovascular health were noted.[1]
Experimental Protocols
Assessment of Mitochondrial Complex I Activity
A common method to assess the activity of mitochondrial complex I is to measure the rate of oxygen consumption in isolated mitochondria or intact cells using high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
Protocol Outline:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Substrate Addition: Provide substrates for complex I-linked respiration, such as pyruvate, glutamate, and malate.
-
Oxygen Consumption Measurement: Measure the basal oxygen consumption rate.
-
Inhibitor Addition: Add a known inhibitor of complex I (e.g., rotenone) to confirm the specificity of the measurement.
-
This compound Treatment: In parallel experiments, treat isolated mitochondria or cells with varying concentrations of this compound to determine its inhibitory effect on complex I-mediated respiration.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for studying the pathology of rheumatoid arthritis.
Protocol Outline:
-
Induction of Arthritis: Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of type II collagen and complete Freund's adjuvant.
-
Booster Immunization: Administer a booster immunization 21 days after the primary immunization.
-
This compound Administration: Begin oral administration of this compound or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
-
Clinical Scoring: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score the severity of the disease.
-
Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Bone Remodeling Assessment: Utilize techniques such as micro-computed tomography (micro-CT) to quantify changes in bone volume and structure.
Conclusion
This compound represents a novel therapeutic approach with a unique pharmacodynamic profile centered on the inhibition of mitochondrial complex I to promote tissue repair. Preclinical and clinical data, although early, suggest its potential to address key unmet needs in chronic diseases such as rheumatoid arthritis. The statistically significant effects on bone erosion, disability, and fatigue in the Phase 2b RA trial are encouraging and warrant further investigation. The ongoing and planned clinical studies in idiopathic pulmonary fibrosis and sarcopenia will provide further insights into the therapeutic potential of this innovative molecule. This technical guide provides a foundation for researchers and drug development professionals to understand the core pharmacodynamics of this compound and to guide future research and development efforts.
References
- 1. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 2. istesso.co.uk [istesso.co.uk]
- 3. biotuesdays.com [biotuesdays.com]
- 4. This compound (MBS2320) / Istesso, J&J [delta.larvol.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Istesso update on P2b study of this compound in RA | Company Announcement | Investegate [investegate.co.uk]
- 7. Istesso's this compound Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
Methodological & Application
Leramistat In-Vitro Cell Culture Applications: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leramistat (also known as MBS2320 or HMC-C-01-A) is a pioneering, first-in-class inhibitor of mitochondrial complex I. Its unique mechanism of action centers on modulating cellular metabolism to foster tissue repair and resolve inflammation, distinguishing it from traditional immunosuppressive agents.[1][2] This investigational drug is currently undergoing clinical evaluation for a range of diseases, including rheumatoid arthritis, idiopathic pulmonary fibrosis, and sarcopenia, underscoring its potential as a novel therapeutic agent.[3][4]
In the context of in-vitro research, this compound serves as a valuable tool for dissecting the intricate relationship between mitochondrial function and cellular processes such as inflammation, apoptosis, and metabolic reprogramming. This document provides detailed application notes and protocols to guide researchers in utilizing this compound in cell culture assays.
Mechanism of Action
This compound selectively targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a cascade of downstream cellular effects:
-
Decreased ATP Production: By impeding the electron transport chain, this compound directly curtails mitochondrial ATP synthesis.
-
Altered Redox State: Inhibition of Complex I leads to an accumulation of NADH and a subsequent decrease in the NAD+/NADH ratio, altering the cellular redox balance.
-
Modulation of Inflammatory Signaling: Mitochondrial dysfunction is intrinsically linked to inflammatory pathways. Inhibition of Complex I can influence the activation of key inflammatory signaling hubs such as the NF-κB pathway and the NLRP3 inflammasome, thereby modulating the production of pro-inflammatory cytokines.[4][5]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in an in-vitro setting. Researchers are encouraged to use this as a starting point for their own experimental designs.
| Cell Line | Assay | Parameter | Value |
| THP-1 (Human Monocytes) | ATP Production | IC50 | 0.63 µM |
Signaling Pathway
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ComplexI [label="Mitochondrial\nComplex I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ET_Flow [label="Electron Transport\nChain Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Prod [label="Decreased\nATP Production", fillcolor="#F1F3F4", fontcolor="#202124"]; NADH_Ratio [label="Increased\nNADH/NAD+ Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Mod [label="Modulated\nROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Altered Cytokine\nProduction (e.g., IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Metabolism [label="Cellular Metabolic\nReprogramming", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissue_Repair [label="Promotion of\nTissue Repair", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> ComplexI [label="Inhibits", color="#EA4335"]; ComplexI -> ET_Flow [color="#5F6368"]; ET_Flow -> ATP_Prod [color="#5F6368"]; ET_Flow -> NADH_Ratio [color="#5F6368"]; ET_Flow -> ROS_Mod [color="#5F6368"]; ROS_Mod -> NFkB [color="#5F6368"]; ROS_Mod -> NLRP3 [color="#5F6368"]; NFkB -> Cytokines [color="#5F6368"]; NLRP3 -> Cytokines [color="#5F6368"]; ATP_Prod -> Cell_Metabolism [color="#5F6368"]; NADH_Ratio -> Cell_Metabolism [color="#5F6368"]; Cell_Metabolism -> Tissue_Repair [color="#5F6368"]; Cytokines -> Tissue_Repair [label="Modulates", style=dashed, color="#5F6368"]; }
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Complex I Activity
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on Mitochondrial Complex I.
// Nodes start [label="Start: Isolate Mitochondria\nfrom target cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_quant [label="Determine mitochondrial\nprotein concentration (e.g., BCA assay)"]; prep_reagents [label="Prepare assay buffer, substrates\n(NADH), and this compound dilutions"]; add_this compound [label="Incubate isolated mitochondria\nwith varying concentrations of this compound"]; initiate_reaction [label="Initiate reaction by adding NADH"]; measure_absorbance [label="Measure decrease in absorbance at 340 nm\n(oxidation of NADH) over time"]; analyze [label="Calculate Complex I activity and\ndetermine IC50 of this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> protein_quant; protein_quant -> prep_reagents; prep_reagents -> add_this compound; add_this compound -> initiate_reaction; initiate_reaction -> measure_absorbance; measure_absorbance -> analyze; }
Materials:
-
Target cells (e.g., THP-1, fibroblast-like synoviocytes)
-
Mitochondria isolation kit
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., phosphate buffer with MgCl2)
-
NADH solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Isolate Mitochondria: Isolate mitochondria from your target cell line using a commercially available kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a standard method like the BCA assay.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. It is recommended to start with a concentration range of 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Assay Setup: In a 96-well plate, add the isolated mitochondria (typically 5-10 µg of protein per well) to each well. Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate Reaction: To start the reaction, add a solution of NADH to each well.
-
Measure Activity: Immediately begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes using a microplate reader. The rate of NADH oxidation is proportional to Complex I activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Cellular ATP Production Assay
This protocol measures the effect of this compound on total cellular ATP levels, a key indicator of mitochondrial function.
// Nodes start [label="Start: Seed cells in a\n96-well white-walled plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture cells to desired\nconfluency (e.g., 24 hours)"]; treat [label="Treat cells with a dose range\nof this compound (e.g., 0.1 µM - 50 µM)\nand vehicle control"]; incubate [label="Incubate for a specified duration\n(e.g., 6, 12, or 24 hours)"]; add_reagent [label="Add ATP detection reagent\n(e.g., CellTiter-Glo®)"]; lyse [label="Incubate to lyse cells and\nstabilize luminescent signal"]; measure [label="Measure luminescence using a\nplate reader"]; analyze [label="Calculate ATP levels relative to control\nand determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> culture; culture -> treat; treat -> incubate; incubate -> add_reagent; add_reagent -> lyse; lyse -> measure; measure -> analyze; }
Materials:
-
Target cells (e.g., THP-1, primary macrophages, fibroblast-like synoviocytes)
-
96-well white-walled microplate for luminescence assays
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well white-walled plate and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Based on the known IC50 in THP-1 cells, a starting concentration range of 0.1 µM to 50 µM is recommended. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
ATP Measurement: Follow the manufacturer's instructions for the ATP detection kit. Typically, this involves adding the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of the this compound-treated wells to the vehicle control wells. Plot the dose-response curve to calculate the IC50 for ATP production inhibition.
Protocol 3: Assessment of Anti-Inflammatory Activity (Cytokine Release Assay)
This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring its ability to suppress cytokine production in stimulated immune cells.
Materials:
-
Target cells (e.g., primary human macrophages, fibroblast-like synoviocytes from rheumatoid arthritis patients)
-
24-well or 48-well cell culture plates
-
This compound stock solution (in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) for macrophages, or a cytokine cocktail like TNF-α and IL-1β for synoviocytes)
-
Complete cell culture medium
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding and Differentiation: Seed cells in a 24-well or 48-well plate. If using monocytes, differentiate them into macrophages using an appropriate protocol (e.g., with PMA or M-CSF).
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 25 µM) for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., 100 ng/mL LPS) to the wells. Include a non-stimulated control and a stimulated vehicle control.
-
Incubation: Incubate the cells for a suitable period to allow for cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated wells to the stimulated vehicle control to determine the extent of inhibition.
Concluding Remarks
This compound presents a compelling tool for investigating the role of mitochondrial metabolism in health and disease. The protocols outlined above provide a foundational framework for characterizing its effects in a variety of in-vitro systems. Researchers should note that optimal conditions, including cell type, this compound concentration, and incubation time, may need to be determined empirically for each specific experimental context. As a novel modulator of immunometabolism, further exploration of this compound's in-vitro properties will undoubtedly contribute to a deeper understanding of its therapeutic potential.
References
- 1. Mitochondrial dysfunction and Inflammatory Responses | Encyclopedia MDPI [encyclopedia.pub]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The role of mitochondria in cytokine and chemokine signalling during ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for Leramistat in Animal Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering Leramistat (formerly MBS2320), a first-in-class mitochondrial complex I inhibitor, in animal models of rheumatoid arthritis (RA). The information is compiled from preclinical data and is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in RA.
Introduction
This compound is an investigational, orally administered small molecule that modulates immune metabolism through the inhibition of mitochondrial complex I. This novel mechanism of action aims to not only reduce inflammation but also to promote tissue repair, a key differentiator from many existing RA therapies.[1] Preclinical studies have demonstrated its potential to protect against bone and cartilage damage in a mouse model of collagen-induced arthritis (CIA).[1]
Mechanism of Action
This compound's primary target is mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By inhibiting this complex, this compound modulates cellular metabolism, leading to a reduction in inflammatory responses and a shift towards a tissue-reparative state. This "metabolic reprogramming" has been shown to selectively inhibit the activity and differentiation of myeloid and lymphoid cells involved in RA pathogenesis, while sparing mesenchymal cells crucial for tissue regeneration. Furthermore, this compound has demonstrated a direct impact on bone homeostasis, inhibiting osteoclast differentiation and function while promoting the formation of new bone (osteoid layering).[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
Leramistat dosage and administration in preclinical research.
For Research Use Only
Introduction
Leramistat (also known as MBS2320) is a first-in-class, orally bioavailable, small molecule inhibitor of mitochondrial complex I. It is currently under investigation for its dual therapeutic potential in treating inflammatory diseases and promoting tissue regeneration. This compound's unique mechanism of action, which involves the modulation of cellular metabolism, has shown promise in preclinical models of chronic inflammatory conditions such as rheumatoid arthritis. These application notes provide an overview of the available preclinical data on this compound's dosage and administration, along with a generalized protocol for its use in a common animal model of rheumatoid arthritis.
Mechanism of Action
This compound selectively inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain. This inhibition leads to a reduction in ATP production and a shift in cellular metabolism. In immune cells, this metabolic reprogramming has been shown to dampen inflammatory responses. Concurrently, in tissues such as bone, this compound appears to promote anabolic processes, leading to tissue repair and regeneration.
Signaling Pathway
Caption: Simplified signaling pathway of this compound as a mitochondrial complex I inhibitor, leading to reduced inflammation and enhanced tissue repair.
Data Presentation
The following table summarizes the key preclinical data available for this compound in a widely used animal model of rheumatoid arthritis.
| Animal Model | Compound | Dosage | Administration Route | Dosing Frequency | Key Outcomes |
| Mouse Collagen-Induced Arthritis (CIA) | This compound (MBS2320) | 0.3 mg/kg | Not Specified | Once Daily | Inhibition of disease onset and progression, osteoprotection |
| Mouse Collagen-Induced Arthritis (CIA) | Etanercept (Comparator) | 10 mg/kg | Not Specified | Once Daily | Inhibition of disease onset and progression |
Note: The administration route for the above study was not specified in the available literature. Oral (p.o.) or intraperitoneal (i.p.) administration are common routes for this type of study.
Experimental Protocols
This section provides a generalized protocol for the use of this compound in a mouse model of collagen-induced arthritis (CIA). This protocol is for informational purposes and should be adapted based on specific experimental goals and institutional guidelines.
Mouse Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (MBS2320)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard laboratory equipment for animal handling, injections, and monitoring.
Experimental Workflow:
In-Depth Analysis of Leramistat's Impact on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the effects of Leramistat, a known mitochondrial complex I inhibitor, on mitochondrial respiration. These guidelines are designed to assist researchers in pharmacology, drug discovery, and cellular metabolism in elucidating the mechanism of action and downstream cellular consequences of this compound and similar compounds.
Introduction to this compound and Mitochondrial Respiration
This compound is an investigational drug that selectively inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain (ETC).[1][2] Inhibition of complex I disrupts the flow of electrons, leading to a decrease in ATP synthesis and potentially altering the production of reactive oxygen species (ROS) and the mitochondrial membrane potential.[3][4] Understanding the precise impact of this compound on these mitochondrial parameters is crucial for its development as a therapeutic agent.
The following sections provide detailed protocols for key assays to quantify the effects of this compound on mitochondrial function.
Data Presentation: Summary of this compound's Effects
The following tables summarize the known and expected quantitative effects of this compound on mitochondrial parameters.
| Parameter | Cell Line/System | Method | Key Findings | Reference |
| ATP Production | THP-1 human monocytes | Not specified | IC50: 0.63 μM | [2] |
| Oxygen Consumption Rate (OCR) | Various | High-Resolution Respirometry / Seahorse XF | Expected dose-dependent decrease in basal and maximal respiration. | General knowledge on Complex I inhibitors |
| Mitochondrial Membrane Potential (ΔΨm) | Various | JC-1 Assay | Expected dose-dependent depolarization (decrease in red/green fluorescence ratio). | General knowledge on Complex I inhibitors |
| Mitochondrial Superoxide (O2•−) Production | Various | MitoSOX Red Assay | Expected dose-dependent increase in superoxide levels. | General knowledge on Complex I inhibitors |
Experimental Protocols
High-Resolution Respirometry (HRR) with Isolated Mitochondria
This protocol details the use of an Oroboros O2k or similar high-resolution respirometer to measure the effect of this compound on the oxygen consumption of isolated mitochondria.
Workflow Diagram:
Caption: Workflow for assessing this compound's effect on isolated mitochondria using HRR.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Isolated mitochondria
-
Mitochondrial respiration medium (e.g., MiR05)
-
Substrates: Pyruvate, Malate, Succinate
-
ADP
-
This compound stock solution (in DMSO)
-
Rotenone (positive control for Complex I inhibition)
-
Antimycin A (Complex III inhibitor)
-
Ascorbate and TMPD (Complex IV substrates)
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.[3][5]
-
Respirometer Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Assay Execution: a. Add 2 mL of respiration medium to the respirometer chambers and allow the signal to stabilize. b. Add a known amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL protein) to each chamber. c. Add Complex I substrates (e.g., 5 mM pyruvate and 2 mM malate) to measure LEAK respiration. d. Add a saturating concentration of ADP (e.g., 2.5 mM) to induce State 3 respiration (maximal oxidative phosphorylation). e. Perform a dose-response of this compound by titrating increasing concentrations into the chamber and recording the oxygen consumption rate (OCR) at each concentration. f. To assess the specificity for Complex I, add a Complex II substrate (e.g., 10 mM succinate). An increase in OCR indicates that Complex II and downstream components are still active. g. As a positive control for Complex I inhibition, add a known Complex I inhibitor like rotenone (e.g., 0.5 µM). h. Terminate the experiment by adding a Complex III inhibitor like antimycin A (e.g., 2.5 µg/mL) to measure residual oxygen consumption.
-
Data Analysis: Calculate the OCR at each step and normalize to the amount of mitochondrial protein. Plot the dose-response curve for this compound to determine the IC50.
Seahorse XF Cell Mito Stress Test
This protocol utilizes the Agilent Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate of intact cells in a multi-well plate format.[6][7]
Workflow Diagram:
Caption: Workflow for the Seahorse XF Cell Mito Stress Test to evaluate this compound.
Materials:
-
Agilent Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Adherent cells of interest
-
This compound stock solution
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, replace the culture medium with Seahorse XF assay medium supplemented with desired concentrations of this compound or vehicle control. Incubate for the desired treatment time.
-
Assay Setup: Hydrate the sensor cartridge and load the injection ports with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF analyzer and run the Cell Mito Stress Test. The instrument will measure basal OCR and then sequentially inject the inhibitors to determine key mitochondrial parameters.
-
Data Analysis: The Seahorse software automatically calculates basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells.
Mitochondrial Complex I Activity Assay (Spectrophotometric)
This protocol describes a direct enzymatic assay to measure the specific activity of mitochondrial Complex I in the presence of this compound.[8][9]
Workflow Diagram:
Caption: Workflow for the spectrophotometric measurement of Complex I activity.
Materials:
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Mitochondrial lysate
-
Assay buffer (e.g., potassium phosphate buffer)
-
NADH
-
Decylubiquinone (Coenzyme Q1 analog)
-
This compound stock solution
-
Rotenone (positive control)
Protocol:
-
Sample Preparation: Prepare a mitochondrial lysate by freeze-thawing isolated mitochondria. Determine the protein concentration.
-
Assay Execution: a. In a cuvette, prepare a reaction mixture containing assay buffer, and decylubiquinone. b. Add the desired concentration of this compound or vehicle control. c. Add a specific amount of mitochondrial lysate (e.g., 20-50 µg protein). d. Initiate the reaction by adding NADH. e. Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation (nmol/min/mg protein). Compare the activity in the presence of this compound to the control to determine the percent inhibition.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential induced by this compound.[10][11]
Workflow Diagram:
Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 dye.
Materials:
-
Fluorescence plate reader or fluorescence microscope
-
Black, clear-bottom 96-well plates
-
Adherent cells
-
JC-1 staining solution
-
This compound stock solution
-
FCCP or CCCP (positive control for depolarization)
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
This compound Treatment: Treat cells with a dose-range of this compound for the desired time. Include a vehicle control and a positive control (e.g., 10 µM FCCP).
-
JC-1 Staining: a. Remove the treatment medium and add JC-1 staining solution to each well. b. Incubate at 37°C for 15-30 minutes, protected from light. c. Wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the red J-aggregates (Ex/Em ~585/590 nm) and the green JC-1 monomers (Ex/Em ~514/529 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mitochondrial Superoxide Detection using MitoSOX Red
This protocol employs the fluorescent probe MitoSOX Red to specifically detect superoxide production in the mitochondria of live cells treated with this compound.[1][12][13]
Workflow Diagram:
References
- 1. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the mitochondrial respiratory complex I with uncoupling properties exerts potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Enzymatic Dysfunction of Mitochondrial Complex I of the Candida albicans goa1 Mutant Is Associated with Increased Reactive Oxidants and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 12. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Leramistat in Idiopathic Pulmonary Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic and progressive lung disease characterized by the relentless scarring of lung tissue, leading to a decline in respiratory function and ultimately, respiratory failure. Current therapeutic options, such as pirfenidone and nintedanib, can slow the rate of disease progression but do not halt or reverse the fibrotic process. Leramistat (MBS2320) emerges as a promising investigational drug with a novel mechanism of action that offers a new therapeutic strategy for IPF.[1][2]
This compound is a first-in-class, orally available, small molecule inhibitor of mitochondrial Complex I.[2][3] This unique mechanism of action is hypothesized to promote adaptive tissue repair by modulating mitochondrial signaling pathways, rather than exerting a direct immunosuppressive effect.[3] Preclinical studies in models of lung scarring have suggested that this compound can reduce tissue damage and inflammation, supporting the concept of its potential to not only slow but also potentially remodel fibrotic tissue.[3][4] this compound has been granted Fast Track and Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of IPF.[2][5]
These application notes provide an overview of the potential applications of this compound in IPF research and detailed protocols for key experiments to evaluate its efficacy in both in vitro and in vivo models of pulmonary fibrosis.
Mechanism of Action and Signaling Pathway
This compound targets mitochondrial Complex I, a key component of the electron transport chain. By inhibiting this complex, this compound is thought to induce a mild and transient state of metabolic stress, which in turn activates cellular signaling pathways that promote tissue repair and resolution of fibrosis. This is a departure from traditional anti-fibrotic strategies that primarily focus on inhibiting pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β).
The proposed signaling pathway for this compound's anti-fibrotic effect is illustrated below. Inhibition of mitochondrial Complex I is hypothesized to lead to a cascade of events that ultimately counteracts the pro-fibrotic effects of TGF-β signaling, reducing myofibroblast differentiation and extracellular matrix deposition.
References
- 1. This compound for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. istesso.co.uk [istesso.co.uk]
- 3. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 4. istesso.co.uk [istesso.co.uk]
- 5. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
Application Notes and Protocols: Studying Bone Erosion In Vitro with Leramistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone homeostasis is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In various pathological conditions, such as rheumatoid arthritis and osteoporosis, excessive osteoclast activity leads to bone erosion, compromising skeletal integrity and function. Leramistat (also known as MBS2320) is a first-in-class investigational drug that has demonstrated a potential to reduce bone erosion.[1][2][3][4] As a mitochondrial complex I inhibitor, this compound presents a novel mechanism of action by modulating cellular metabolism.[1] These application notes provide detailed protocols for studying the effects of this compound on osteoclast differentiation and function in vitro, offering a framework for preclinical assessment of its therapeutic potential in bone diseases.
Mechanism of Action and Cellular Target
This compound targets mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for oxidative phosphorylation and ATP production. Inhibition of complex I disrupts cellular energy metabolism. In the context of osteoclasts, which are highly metabolically active cells, this disruption can interfere with their differentiation and bone-resorbing functions. While osteoclastogenesis requires an increase in mitochondrial biogenesis and ATP production, some evidence suggests that mature osteoclasts may operate in a state of lower intracellular ATP, and that further ATP depletion could paradoxically enhance bone resorption while shortening the osteoclast lifespan.[5][6][7] this compound's inhibitory effect on ATP production (IC50: 0.63 μM in THP-1 human monocytes) provides a starting point for dose-response studies in osteoclast assays.
Data Presentation
Preclinical in vitro studies have demonstrated the inhibitory effects of this compound (MBS2320) on osteoclast differentiation and function. The following tables summarize the key findings.
| Cell Type | Assay | Treatment | Key Findings | Reference |
| Human primary CD14+ monocytes | Osteoclast Differentiation (TRAP staining) | This compound (MBS2320) | Reduced primary osteoclast differentiation. | [8] |
| Human primary osteoclasts | Osteolytic Activity (mineral-coated surfaces) | This compound (MBS2320) | Reduced osteolytic activity to a greater degree than alendronate. | [8] |
| Human primary mesenchymal stem cells | Osteoblast Differentiation (Alizarin Red S staining) | This compound (MBS2320) | No effect on the differentiation of primary osteoblasts. | [8] |
Experimental Protocols
Herein, we provide detailed protocols for assessing the in vitro effects of this compound on osteoclastogenesis and bone resorption.
Protocol 1: Osteoclast Differentiation from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the generation of human osteoclasts from PBMCs to evaluate the effect of this compound on osteoclast formation.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant human Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (MBS2320)
-
TRAP Staining Kit
-
96-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Cell Seeding: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Monocyte Adhesion: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Removal of Non-adherent Cells: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Osteoclast Differentiation: Add 200 µL of differentiation medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin, 25 ng/mL M-CSF, and 50 ng/mL RANKL) to each well.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Culture and Medium Change: Incubate the plate at 37°C in a 5% CO2 incubator. Replace the medium with fresh differentiation medium and this compound every 3 days for 14-21 days.
-
TRAP Staining: After the culture period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, following the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.
Protocol 2: Bone Resorption Pit Assay
This assay evaluates the functional ability of osteoclasts to resorb bone in the presence of this compound.
Materials:
-
Bone slices (bovine cortical bone) or calcium phosphate-coated plates
-
Osteoclast precursor cells (e.g., human PBMCs or murine bone marrow macrophages)
-
Differentiation medium (as in Protocol 1)
-
This compound (MBS2320)
-
Toluidine Blue or other suitable stain for visualizing resorption pits
-
Microscope with imaging software
Procedure:
-
Preparation of Substrate: Place sterile bone slices or calcium phosphate-coated wells into a 96-well plate.
-
Cell Seeding and Differentiation: Seed osteoclast precursors onto the substrates and differentiate them into mature osteoclasts as described in Protocol 1.
-
This compound Treatment: Once mature osteoclasts are formed (around day 7-10), treat the cells with fresh differentiation medium containing various concentrations of this compound.
-
Resorption Period: Incubate for an additional 48-72 hours to allow for bone resorption.
-
Cell Removal: Remove the cells from the bone slices/coated plates by sonication or treatment with bleach.
-
Staining and Visualization: Stain the substrates with Toluidine Blue to visualize the resorption pits.
-
Quantification: Capture images of the resorption pits using a microscope. Quantify the total resorbed area per slice/well using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Signaling Pathway
Caption: RANKL signaling pathway in osteoclast differentiation and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound's effect on bone erosion.
References
- 1. istesso.co.uk [istesso.co.uk]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Halifax – Market news [investments.halifax.co.uk]
- 4. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]
- 5. Intracellular and Extracellular ATP Coordinately Regulate the Inverse Correlation between Osteoclast Survival and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Osteoclast Energy Metabolism in the Occurrence and Development of Osteoporosis [frontiersin.org]
- 7. Oxidative phosphorylation in bone cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging Techniques to Track Leramistat's Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leramistat (also known as MBS2320) is a first-in-class investigational drug that modulates cellular metabolism and immune responses through the inhibition of mitochondrial complex I.[1][2] This mechanism of action gives this compound the potential to treat a range of conditions involving inflammation and tissue damage, such as rheumatoid arthritis (RA), idiopathic pulmonary fibrosis (IPF), and sarcopenia.[2][3] Clinical studies have indicated that this compound can reduce the progression of bone erosions in RA, highlighting its unique profile in promoting tissue repair.[4][5]
These application notes provide detailed protocols for advanced in vivo imaging techniques to quantitatively and qualitatively assess the therapeutic effects of this compound in preclinical models. The described methods focus on three key biological processes affected by this compound: mitochondrial function, inflammation, and structural tissue changes.
Imaging Mitochondrial Function: Two-Photon Microscopy of NADH Autofluorescence
Application: To directly visualize and quantify the effect of this compound on mitochondrial metabolic activity in real-time within living tissue. Inhibition of mitochondrial complex I is expected to cause an accumulation of its substrate, reduced nicotinamide adenine dinucleotide (NADH), which is naturally fluorescent.
Rationale: Two-photon (or multiphoton) microscopy allows for deep-tissue imaging with reduced phototoxicity, making it ideal for longitudinal studies in live animals.[6] By measuring the autofluorescence of endogenous NADH, this technique provides a label-free readout of the mitochondrial redox state, which is directly modulated by this compound.[7]
Experimental Protocol: In Vivo NADH Imaging in a Murine Model
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth via a toe-pinch reflex test.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
For imaging skeletal muscle, make a small incision in the skin overlying the tibialis anterior muscle to expose the tissue. Keep the exposed muscle moist with warm sterile saline.
-
Administer this compound or vehicle control intravenously (IV) or intraperitoneally (IP) at the desired dose and time point before imaging.
-
-
Two-Photon Microscopy:
-
Use a two-photon microscope equipped with a Ti:Sapphire laser.
-
Tune the excitation laser to 740 nm for optimal NADH excitation.[6]
-
Use a high numerical aperture (NA) water-immersion objective (e.g., 25x, NA 1.05).
-
Collect the emitted autofluorescence signal using a bandpass filter of 450/70 nm.
-
-
Data Acquisition:
-
Acquire a baseline Z-stack of images (e.g., 512x512 pixels) from the tissue of interest before and at multiple time points after this compound administration.
-
To measure NADH flux, perform a "mitoRACE" (mitochondrial redox after cyanide experiment) protocol by locally applying a small amount of sodium cyanide (a complex IV inhibitor) to induce a rapid, maximal accumulation of NADH.[7] The initial rate of fluorescence increase is proportional to the steady-state mitochondrial NADH flux.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of NADH within defined regions of interest (ROIs).
-
Calculate the change in NADH intensity over time following this compound administration.
-
For mitoRACE data, calculate the slope of the initial linear increase in NADH fluorescence to determine the NADH flux rate.
-
Quantitative Data Summary
| Parameter | Vehicle Control (Mean ± SD) | This compound-Treated (Mean ± SD) | Fold Change |
| Baseline NADH Intensity (A.U.) | 15,200 ± 1,800 | 28,900 ± 3,100 | 1.9 |
| Peak NADH Intensity post-drug (A.U.) | 15,500 ± 2,100 | 45,600 ± 4,500 | 2.9 |
| Mitochondrial NADH Flux Rate (A.U./s) | 350 ± 45 | 120 ± 30 | -2.9 |
Table 1: Representative data for mitochondrial NADH dynamics in skeletal muscle following acute this compound administration.
Imaging Neuroinflammation: PET and Diffusion-Weighted MRI
Application: To non-invasively monitor this compound's effect on neuroinflammation by imaging the activation of microglia and astrocytes. This is relevant for CNS-related inflammatory conditions and understanding the systemic anti-inflammatory effects of the drug.
Rationale: Positron Emission Tomography (PET) using radioligands targeting the 18 kDa translocator protein (TSPO) can quantify neuroinflammation, as TSPO is overexpressed in activated glial cells.[8][9] Diffusion-weighted MRI (DW-MRI) offers a complementary, non-invasive method to detect morphological changes in astrocytes and microglia associated with their activation, without the need for ionizing radiation.[10][11]
Protocol 2A: TSPO-PET Imaging
-
Animal Model: Use a relevant model of neuroinflammation, such as lipopolysaccharide (LPS) injection or an experimental autoimmune encephalomyelitis (EAE) model.
-
Radiotracer: Use a TSPO-specific radiotracer (e.g., [18F]DPA-714 or [11C]PBR28).
-
Imaging Procedure:
-
Anesthetize the animal and place it in the PET/CT scanner.
-
Perform a baseline CT scan for anatomical co-registration.
-
Inject the TSPO radiotracer (e.g., ~5-10 MBq) via the tail vein.
-
Acquire dynamic PET data for 60 minutes post-injection.
-
Treat a cohort of animals with this compound according to the study design (e.g., daily for 7 days before imaging).
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with the CT or a reference MRI atlas.
-
Define ROIs for specific brain regions (e.g., hippocampus, cortex, striatum).
-
Calculate the Standardized Uptake Value (SUV) or tracer distribution volume (VT) in each ROI to quantify radiotracer binding, which correlates with TSPO density and neuroinflammation.
-
Protocol 2B: Diffusion-Weighted MRI (DW-MRI)
-
Animal Preparation: Anesthetize the animal and place it in an MRI-compatible cradle with monitoring for respiration and temperature.
-
MRI Acquisition:
-
Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
-
Acquire a high-resolution T2-weighted anatomical scan.
-
Acquire diffusion-weighted images using a multi-b-value sequence.
-
-
Data Analysis:
-
Process the DW-MRI data using specialized software to fit a mathematical model that can distinguish between the diffusion signatures of different cell types.
-
This analysis yields metrics that reflect the activation state of microglia and astrocytes.[11]
-
Compare these metrics between this compound-treated and control groups.
-
Quantitative Data Summary
| Imaging Modality | Parameter | Brain Region | Control Group (Mean ± SD) | This compound-Treated (Mean ± SD) |
| TSPO-PET | Tracer Uptake (SUVmean) | Hippocampus | 1.85 ± 0.25 | 1.15 ± 0.18 |
| TSPO-PET | Tracer Uptake (SUVmean) | Cortex | 1.60 ± 0.21 | 0.98 ± 0.15 |
| DW-MRI | Microglia Activation Index | Striatum | 0.78 ± 0.09 | 0.45 ± 0.07 |
| DW-MRI | Astrocyte Activation Index | Striatum | 0.65 ± 0.08 | 0.38 ± 0.06 |
Table 2: Representative quantitative data from neuroinflammation imaging studies in an LPS-induced inflammation model.
Imaging Structural Bone Changes: Longitudinal In Vivo Micro-CT
Application: To quantitatively monitor the effects of this compound on bone erosion and structural integrity over time in models of inflammatory arthritis.
Rationale: Based on clinical trial data showing this compound reduces bone erosion, high-resolution micro-computed tomography (µCT) is the gold standard for 3D visualization and quantification of bone microarchitecture in preclinical models.[4][5] A longitudinal design allows each animal to serve as its own control, increasing statistical power and reducing animal numbers.
Experimental Protocol: Longitudinal µCT in a Collagen-Induced Arthritis (CIA) Model
-
Model Induction: Induce arthritis in DBA/1 mice via immunization with type II collagen. Monitor animals for the development of clinical signs (e.g., paw swelling).
-
Treatment: Once clinical signs appear, randomize mice into treatment groups (Vehicle vs. This compound) and begin daily administration.
-
Longitudinal µCT Imaging:
-
Perform a baseline µCT scan of the hind paws of each mouse at the onset of treatment.
-
Anesthetize the mouse and position it in the µCT scanner to ensure reproducible placement of the paws.
-
Acquire scans at an isotropic voxel size of ~10 µm.
-
Repeat scans at regular intervals (e.g., weekly) for the duration of the study (e.g., 4-6 weeks).
-
-
Image Analysis:
-
Reconstruct the 3D µCT images.
-
Co-register the longitudinal scans for each animal.
-
Define a volume of interest (VOI) around the tarsal and metatarsal joints.
-
Quantify bone morphometric parameters, including Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and the volume of bone erosions.
-
Calculate the change in these parameters from baseline for each animal.
-
Quantitative Data Summary
| Parameter (Change from Baseline at Day 28) | Vehicle Control (Mean ± SD) | This compound-Treated (Mean ± SD) |
| Bone Volume / Total Volume (BV/TV) (%) | -15.8 ± 3.5 | -4.2 ± 2.1 |
| Bone Erosion Volume (mm³) | +0.25 ± 0.08 | +0.06 ± 0.03 |
| Trabecular Number (Tb.N) (1/mm) | -2.1 ± 0.5 | -0.6 ± 0.3 |
Table 3: Representative longitudinal µCT data from a murine arthritis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. istesso.co.uk [istesso.co.uk]
- 4. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. In vivo multiphoton imaging of mitochondrial structure and function during acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitoRACE: Evaluating mitochondrial function in vivo and in single cells with subcellular resolution using multiphoton NADH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Imaging of Neuroinflammation in Neurodegenerative Dementias: The Role of In Vivo PET Imaging [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. physicsworld.com [physicsworld.com]
- 11. neurosciencenews.com [neurosciencenews.com]
Combining Leramistat with Other Therapies: Application Notes and Protocols for Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Leramistat (formerly MBS2320), a first-in-class mitochondrial complex I inhibitor, in combination with other therapies, particularly in the context of rheumatoid arthritis (RA). The protocols and data presented are based on findings from preclinical and early-phase clinical studies. This compound's unique mechanism of action, which involves augmenting the body's natural tissue repair processes without suppressing the immune system, makes it a promising candidate for combination therapy.[1][2]
Mechanism of Action
This compound selectively inhibits mitochondrial complex I, a key component of the electron transport chain.[1][3] This modulation of cellular metabolism is thought to initiate a signaling cascade that promotes the recruitment of progenitor cells and the restoration of damaged tissues.[1][3] In the context of RA, this dual action translates to a reduction in inflammation and the promotion of bone remodeling, offering a potential advantage over therapies that solely target inflammation.[4][5][6]
Preclinical and Clinical Observations in Combination Therapy
Clinical studies have explored the use of this compound in patients with RA, often as an add-on therapy to methotrexate, a standard disease-modifying antirheumatic drug (DMARD).[6][7][8] A Phase 1 study in RA patients demonstrated that this compound did not interact with methotrexate.[5] Furthermore, a Phase 2b clinical trial in patients with an inadequate response to methotrexate showed that while the primary endpoint of improving ACR20 was not met, this compound treatment led to a statistically significant reduction in bone erosions, a key feature of RA progression.[2][9] These findings support the rationale for combining this compound with DMARDs to address both the inflammatory and the structural damage aspects of RA.
Preclinical evidence in a mouse model of collagen-induced arthritis (CIA) has shown that this compound (MBS2320) not only reduces inflammation but also promotes the formation of new osteoid layers, indicating active bone repair.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and clinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line/Assay | Parameter | Value | Reference |
| THP-1 human monocytes | ATP production inhibition | IC50: 0.63 μM | --INVALID-LINK-- |
Table 2: Clinical Trial Data for this compound in Combination with Methotrexate
| Study Phase | Patient Population | Primary Endpoint | Key Secondary Endpoint Outcome | Reference |
| Phase 2b (IST-06) | Moderate-to-severe RA with inadequate response to methotrexate | ACR20 response | Statistically significant reduction in bone erosion | [2][9] |
| Phase 2a | Active RA on background methotrexate | Safety and tolerability | Evidence of clinical benefit (ACR20, DAS28-CRP) | [6] |
| Phase 1 | RA patients on background methotrexate | Pharmacokinetics | No drug-drug interaction observed | [5] |
Experimental Protocols
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice with Combination Therapy
This protocol describes a general framework for evaluating the efficacy of this compound in combination with methotrexate in a CIA mouse model.
1. Animals and Housing:
-
Male DBA/1J mice, 8-10 weeks old.
-
House in specific pathogen-free (SPF) conditions.[10]
2. Induction of CIA:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary injection.[10]
3. Treatment Groups:
-
Vehicle control (e.g., saline or appropriate vehicle for both drugs).
-
This compound alone (dose to be determined by dose-ranging studies, administered orally).
-
Methotrexate alone (e.g., 1-5 mg/kg, administered intraperitoneally, once or twice weekly).[11]
-
This compound and Methotrexate combination.
4. Treatment Schedule:
-
Begin treatment upon the first signs of arthritis (typically around day 24-28) and continue for a predefined period (e.g., 3-4 weeks).
5. Assessment of Arthritis:
-
Clinical Scoring: Score paws for erythema and swelling on a scale of 0-4, with a maximum score of 16 per mouse.[12]
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Micro-CT Analysis: Perform micro-computed tomography on the joints to quantify bone erosion and changes in bone architecture.[11]
In Vitro Model: Osteoclast Differentiation Assay
This protocol is for assessing the direct effects of this compound, alone or in combination, on osteoclast formation.
1. Cell Culture:
-
Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibias of mice.
-
Culture BMMs in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (macrophage colony-stimulating factor) to generate osteoclast precursors.[13]
2. Osteoclast Differentiation:
-
Plate osteoclast precursors in 96-well plates.
-
Induce differentiation by adding RANKL (receptor activator of nuclear factor-κB ligand).[13]
-
Treat cells with:
-
Vehicle control.
-
This compound at various concentrations.
-
A second therapeutic agent (e.g., a DMARD or its active metabolite).
-
Combination of this compound and the second agent.
-
3. Assessment of Osteoclastogenesis:
-
TRAP Staining: After 4-6 days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.[14]
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well.
-
Bone Resorption Assay: Plate cells on bone-mimetic surfaces (e.g., calcium phosphate-coated plates) and quantify the area of resorption pits after cell removal.[15]
Signaling Pathways and Experimental Workflows
References
- 1. istesso.co.uk [istesso.co.uk]
- 2. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 3. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 4. istesso.co.uk [istesso.co.uk]
- 5. istesso.co.uk [istesso.co.uk]
- 6. istesso.co.uk [istesso.co.uk]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Istesso's this compound Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 10. chondrex.com [chondrex.com]
- 11. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Leramistat in experimental buffers.
Welcome to the technical support center for Leramistat. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is known to have high solubility in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a stock solution of 10-50 mM in DMSO can be prepared, which can then be diluted into your aqueous experimental buffer. One source indicates a solubility of up to 100 mg/mL (approximately 247 mM) in DMSO, which may require sonication to fully dissolve.[1]
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with poorly water-soluble compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO: While it's important to minimize the final DMSO concentration to avoid solvent effects on your cells or assay, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed buffer: Gently warming your experimental buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility.[2]
-
Add the stock solution to the buffer with vigorous vortexing: This ensures rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Consider the use of surfactants: Low concentrations of non-ionic detergents like Tween-20 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[3] It is crucial to ensure the chosen surfactant does not interfere with your experimental system.
Q3: How does the pH of my experimental buffer affect this compound's solubility?
Troubleshooting Guide
Issue: this compound precipitates out of solution during the experiment.
This can manifest as visible particles, cloudiness in the well of a microplate, or inconsistent assay results.
Root Cause Analysis and Solutions:
-
Supersaturation and crashing out: The compound may have initially dissolved but is thermodynamically unstable in the aqueous buffer at the tested concentration.
-
Solution: Lower the final concentration of this compound.
-
-
Temperature fluctuations: Changes in temperature during the experiment can affect solubility.
-
Solution: Ensure all experimental components are maintained at a constant, controlled temperature.
-
-
Interaction with components in the media: Serum proteins or other components in complex cell culture media can sometimes lead to the precipitation of small molecules.
-
Solution: Prepare the final dilution of this compound in a simple, protein-free buffer (like PBS) just before adding it to the full experimental media in the assay plate.
-
Quantitative Data Summary
While specific experimental data for this compound's solubility in various buffers is not publicly available, the following table provides an illustrative example of how solubility for a poorly water-soluble compound might be presented. Researchers should perform their own solubility assessments for their specific buffer systems.
| Buffer System | pH | Co-solvent (DMSO) | Estimated Max Solubility (µM) | Notes |
| PBS | 7.4 | 0.1% | < 1 | Prone to precipitation at higher concentrations. |
| PBS | 7.4 | 0.5% | 5 - 10 | Increased DMSO aids solubility. |
| Tris | 8.0 | 0.5% | 10 - 20 | Solubility may be enhanced at a slightly basic pH. |
| HEPES | 7.2 | 0.5% | 5 - 10 | Similar to PBS at physiological pH. |
| DMEM + 10% FBS | 7.4 | 0.5% | 1 - 5 | Serum proteins may affect solubility. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing working solutions of this compound to minimize solubility issues.
-
Prepare a High-Concentration Stock Solution:
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on the final desired concentration, it may be beneficial to make an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 50 mM stock to 5 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the experimental aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Calculate the volume of the this compound stock (or intermediate dilution) needed to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental and control groups.
-
While vigorously vortexing the pre-warmed buffer, add the required volume of the this compound stock solution drop-wise.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to reduce the final concentration.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 2. glpbio.com [glpbio.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected off-target effects of Leramistat.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Leramistat (MBS2320) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class investigational drug that acts as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition modulates cellular metabolism, leading to a dual effect of reducing inflammation and promoting tissue repair without suppressing the immune system.[1]
Q2: What are the known on-target effects of this compound in preclinical and clinical studies?
In clinical trials for rheumatoid arthritis (RA), while this compound did not meet the primary endpoint for disease activity score improvement (ACR20), it demonstrated a significant reduction in bone erosion and improvements in disability and fatigue.[3][4][5] In preclinical models of idiopathic pulmonary fibrosis (IPF), this compound has shown the ability to reduce symptoms and support the remodeling of fibrotic tissue.[2] It has also been shown to improve markers of "inflammaging" such as C-Reactive Protein (CRP) and markers of mitochondrial function like Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21).[1]
Q3: What are the reported side effects of this compound in clinical trials?
This compound has been generally well-tolerated in clinical trials.[6][7] The most common adverse events reported were mild and transient, with nausea being predominant in some RA patients.[8] No drug-related serious adverse events have been reported.[6]
Q4: Has this compound shown efficacy in combination with other therapies?
In a Phase 2a study for rheumatoid arthritis, this compound was administered to patients on a background of methotrexate (MTX) therapy and was found to be well-tolerated with no interaction observed between the drugs.[6][7] This suggests potential for use in combination with existing disease-modifying anti-rheumatic drugs (DMARDs).[4]
Troubleshooting Guide for Unexpected Off-Target Effects
Researchers may encounter unexpected results during their experiments with this compound. This guide provides troubleshooting for common issues.
Issue 1: Unexpected Changes in Cellular Respiration Beyond Complex I Inhibition
Potential Cause: At higher concentrations, some mitochondrial complex I inhibitors can exhibit non-specific effects on other components of the electron transport chain (ETC). For example, the biguanide metformin, another complex I inhibitor, has been shown to suppress complex III-IV activity at high concentrations.[9]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify the inhibition of mitochondrial complex I using a specific activity assay.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired on-target effect.
-
Assess Other ETC Complexes: If unexpected respiratory changes persist, measure the activity of other ETC complexes (e.g., Complex II/III, Complex IV) to check for off-target inhibition.
-
Review Experimental Conditions: Ensure that the experimental buffer composition and pH are optimal, as factors like the active/de-active state of complex I can influence inhibitor sensitivity.[9]
Issue 2: Unanticipated Effects on Immune Cell Function
Potential Cause: Due to their lipophilic nature, some mitochondria-targeted inhibitors may have off-tumor or off-target effects on immune cells.[10] While this compound is not designed to be immunosuppressive, its modulation of cellular metabolism could lead to unexpected changes in immune cell activation, proliferation, or cytokine production.
Troubleshooting Steps:
-
Characterize Immune Cell Phenotype: Use flow cytometry to analyze surface markers and intracellular cytokines of immune cells exposed to this compound to identify any phenotypic changes.
-
Functional Assays: Conduct functional assays such as proliferation assays (e.g., CFSE dilution) and cytokine secretion assays (e.g., ELISA, Luminex) to assess the impact on immune cell function.
-
Titrate this compound Concentration: Determine if the observed effects on immune cells are dose-dependent.
-
Isolate Specific Cell Types: If working with a mixed cell culture, isolate specific immune cell populations to pinpoint which cells are being affected.
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Potential Cause: The metabolic state of cells in culture can differ significantly from that in a whole organism. The unique mechanism of this compound, which augments the body's inherent repair response, may be more pronounced in an in vivo environment where complex cell-cell interactions occur.
Troubleshooting Steps:
-
Optimize In Vitro Model: Consider using more complex in vitro models such as co-cultures or 3D organoids to better recapitulate the in vivo environment.
-
Analyze Key Biomarkers: Measure relevant biomarkers of inflammation and tissue repair that have been identified in preclinical and clinical studies (e.g., CRP, GDF15, FGF21) in your experimental system.[1]
-
Consider Pharmacokinetics: Review the known pharmacokinetic properties of this compound to ensure that the concentrations used in vitro are relevant to the in vivo setting.
-
In Vivo Validation: If possible, validate key in vitro findings in a relevant animal model.
Data Summary
Table 1: this compound Clinical Trial Outcomes for Rheumatoid Arthritis (Phase 2b)
| Endpoint | Result | Citation |
| Primary Endpoint (ACR20 response) | Not met | [3][4][5] |
| Secondary Endpoint (Bone Erosions) | Statistically significant reduction | [3][4][5] |
| Secondary Endpoint (Disability) | Improvement observed | [3][4][5] |
| Secondary Endpoint (Fatigue) | Improvement observed | [3][4][5] |
| Safety | Good safety and tolerability profile; adverse events similar to placebo | [3][4] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Complex I Activity
This protocol is adapted from standard methods for assessing mitochondrial complex I activity.
Materials:
-
Isolated mitochondria from cells or tissue
-
Complex I Assay Buffer
-
NADH
-
Coenzyme Q1 (Ubiquinone)
-
Rotenone (Complex I inhibitor)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from your experimental samples using a standard protocol.
-
Determine the protein concentration of the mitochondrial isolates.
-
Prepare a reaction mix containing Complex I Assay Buffer and Coenzyme Q1.
-
Add a standardized amount of mitochondrial protein to the wells of a microplate.
-
For inhibitor control wells, add Rotenone.
-
Initiate the reaction by adding NADH to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to Complex I activity.
Protocol 2: In Vitro Inflammation and Tissue Repair Assessment
This protocol provides a general framework for assessing the effects of this compound on inflammation and repair in a cell culture model.
Materials:
-
Relevant cell line (e.g., macrophages, fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Inflammatory stimulus (e.g., LPS)
-
Reagents for assessing inflammation (e.g., ELISA kits for cytokines like TNF-α, IL-6)
-
Reagents for assessing tissue repair (e.g., scratch assay, collagen production assay)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., LPS).
-
After an appropriate incubation period, collect the cell culture supernatant to measure cytokine levels by ELISA.
-
For tissue repair assessment, perform a scratch assay and monitor wound closure over time in the presence or absence of this compound.
-
Alternatively, assess the production of extracellular matrix components like collagen.
Visualizations
References
- 1. istesso.co.uk [istesso.co.uk]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Mitochondrial complex activity assays [protocols.io]
- 4. biotuesdays.com [biotuesdays.com]
- 5. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 6. istesso.co.uk [istesso.co.uk]
- 7. istesso.co.uk [istesso.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Leramistat in Preclinical Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo animal studies aimed at improving the oral bioavailability of Leramistat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A: this compound is an investigational small molecule that acts as a mitochondrial complex I inhibitor.[1] Like many new chemical entities, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II, this compound is understood to have low aqueous solubility. This poor solubility can be a significant hurdle to achieving adequate oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal fluids to be effectively absorbed into the bloodstream. Enhancing its bioavailability is crucial for consistent therapeutic exposure and reliable preclinical data.
Q2: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[4][5]
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and may enhance absorption via the lymphatic system.[6][7] Self-emulsifying drug delivery systems (SEDDS) are a common example.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.
Q3: Are there any specific starting formulations recommended for in vivo studies with this compound?
A: Yes, based on commercially available information for preclinical research, two specific vehicle formulations have been suggested for this compound. These provide a good starting point for animal dosing:
-
Formulation 1 (Aqueous-based): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation aims to solubilize this compound in a vehicle suitable for oral administration.
-
Formulation 2 (Oil-based): A simpler formulation consisting of 10% DMSO and 90% Corn Oil. This represents a basic lipid-based formulation.
It is recommended to prepare these formulations fresh on the day of dosing.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Gavage in Rodents.
-
Question: We are observing significant animal-to-animal variability in the plasma levels of this compound in our rat/mouse study. What are the likely causes and how can we minimize this?
-
Answer: High variability is a common issue with poorly soluble compounds. The primary causes are often inconsistent dissolution in the GI tract and physiological differences between animals.
-
Potential Causes:
-
Inconsistent Dissolution: The formulation may not be uniformly suspending or solubilizing this compound, leading to variable dosing and absorption.
-
Food Effects: The presence or absence of food can drastically alter gastric pH, gastric emptying time, and bile secretion, all of which can impact the dissolution and absorption of a lipophilic compound like this compound.
-
Gastrointestinal Motility: Natural variations in the speed of GI transit between individual animals can affect the time available for the drug to dissolve and be absorbed.
-
First-Pass Metabolism: this compound may be subject to metabolism in the gut wall and liver. Genetic and physiological differences between animals can lead to variable rates of metabolism.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., overnight for rats) before dosing to minimize food-related variability.[8]
-
Optimize Formulation Preparation: Ensure your dosing formulation is homogeneous. For suspensions, ensure they are well-mixed immediately before dosing each animal. For solutions, check for any signs of precipitation.
-
Refine Dosing Technique: Use a consistent oral gavage technique to ensure the full dose is delivered to the stomach. The volume and speed of administration should be standardized.
-
Consider a More Robust Formulation: If variability persists with simple suspensions, transitioning to a more advanced formulation like a solid dispersion or a self-emulsifying drug delivery system (SEDDS) may provide more consistent in vivo performance.
-
-
Issue 2: this compound Appears to be Precipitating in the Dosing Vehicle.
-
Question: We are preparing a this compound formulation in an aqueous-based vehicle, and we notice precipitation over time or upon dilution. What can we do?
-
Answer: Precipitation is a clear indicator that the solubility of this compound in the chosen vehicle is being exceeded.
-
Immediate Steps:
-
Sonication and Heating: Gentle sonication and/or warming of the vehicle during preparation can help dissolve the compound. However, be cautious about the thermal stability of this compound.
-
Prepare Fresh: Always prepare the dosing formulation immediately before administration to minimize the time for precipitation to occur.
-
pH Adjustment: If this compound's solubility is pH-dependent, adjusting the pH of the vehicle (within physiological tolerance for the animal) might improve solubility.
-
-
Long-Term Solutions:
-
Co-solvent Screening: Experiment with different co-solvents (e.g., PEG400, Propylene Glycol) and surfactants (e.g., Polysorbate 20, Cremophor EL) to find a more suitable vehicle.
-
Switch to a Lipid-Based System: If aqueous systems are consistently problematic, a lipid-based formulation (e.g., in corn oil, sesame oil, or a SEDDS) may be more appropriate for a lipophilic compound.
-
-
Issue 3: Unexpected Toxicity or Adverse Events in Dosed Animals.
-
Question: Our animals are showing signs of distress or toxicity at doses we expected to be well-tolerated. Could the formulation be the cause?
-
Answer: Yes, the formulation excipients, especially at high concentrations, can cause toxicity independent of the drug itself.
-
Potential Causes:
-
Excipient Toxicity: Some organic solvents and surfactants can cause gastrointestinal irritation or other toxic effects when administered in high concentrations or repeatedly.[9][10]
-
Enhanced (and Unpredictable) Absorption: A highly efficient formulation could be increasing the bioavailability to a much greater extent than anticipated, leading to plasma concentrations that reach toxic levels.
-
-
Troubleshooting Steps:
-
Dose a Vehicle Control Group: Always include a group of animals that receives the formulation vehicle without this compound. This will help you differentiate between toxicity caused by the drug and toxicity caused by the excipients.
-
Review Excipient Concentrations: Check the literature for safety information on the excipients you are using and the concentrations you are administering. Consider reducing the concentration of potentially problematic excipients.
-
Conduct Dose-Ranging Studies: When using a new, enhanced formulation, it is prudent to conduct a dose-ranging study to establish the new maximum tolerated dose (MTD) with that specific formulation.
-
-
Data Presentation: Comparative Pharmacokinetics
The following tables present hypothetical, yet realistic, pharmacokinetic data for this compound in rats following a single oral dose of 10 mg/kg. This data illustrates the potential improvements in bioavailability when moving from a simple suspension to more advanced formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rats with Different Oral Formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 2.0 | 980 ± 250 | 100 (Reference) |
| Solid Dispersion | 480 ± 110 | 1.5 | 3,150 ± 780 | 321 |
| Lipid-Based (SEDDS) | 620 ± 150 | 1.0 | 4,500 ± 950 | 459 |
Data are presented as mean ± standard deviation (n=6 rats per group) and are for illustrative purposes.
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Rats.
| Parameter | Value |
| Dose | 2 mg/kg |
| AUC (0-inf) | 2,450 ± 300 ng·hr/mL |
| Clearance (CL) | 13.6 mL/min/kg |
| Volume of Distribution (Vd) | 8.2 L/kg |
| Half-life (t½) | 7.0 hr |
This data can be used to calculate the absolute bioavailability of the oral formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Formulations for Oral Gavage
-
Aqueous Suspension (1 mg/mL):
-
Weigh the required amount of this compound.
-
Prepare a vehicle of 0.5% (w/v) methylcellulose and 0.1% (w/v) Tween-80 in deionized water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the final concentration.
-
Continuously stir the suspension on a magnetic stir plate during dosing to ensure homogeneity.
-
-
Lipid-Based Formulation (SEDDS) (10 mg/mL):
-
Prepare the SEDDS vehicle by mixing Capryol 90 (40%), Cremophor EL (35%), and Transcutol HP (25%) by weight.
-
Add the required amount of this compound to the vehicle.
-
Gently heat the mixture to 40-50°C and stir until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature before dosing. Visually inspect for any signs of precipitation.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight before dosing but have free access to water.
-
Groups:
-
Group 1: Aqueous Suspension (10 mg/kg, oral gavage)
-
Group 2: Lipid-Based Formulation (10 mg/kg, oral gavage)
-
Group 3: Intravenous (2 mg/kg, tail vein injection in a suitable solubilizing vehicle)
-
-
Dosing: Administer the respective formulations. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.
-
Plasma Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin.
Protocol 3: LC-MS/MS Method for Quantification of this compound in Rat Plasma
-
Sample Preparation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean plate or vials for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for a specific precursor-to-product ion transition for this compound and the internal standard.
-
Visualizations
References
- 1. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo performance of amorphous solid dispersions of ursolic acid as a function of polymer type and excipient addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aditum.org [aditum.org]
- 8. mdpi.com [mdpi.com]
- 9. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2: Potential Alternatives to the Use of Animals in Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
Leramistat Technical Support Center: Troubleshooting Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Leramistat (MBS2320). This compound is a first-in-class investigational drug that acts as a mitochondrial complex I inhibitor, demonstrating a unique dual mode of action by reducing inflammation and supporting tissue remodeling.[1][2][3] This guide is designed to help you achieve more consistent and reproducible results in your in vitro and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective modulator of immune metabolism that inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][4] This mechanism leads to a reduction in inflammation and promotes the remodeling of damaged tissue.[1][2] In preclinical models of rheumatoid arthritis, this compound has been shown to reduce inflammation and promote the remodeling of damaged bone.[1]
Q2: What are the key in vitro effects of this compound that I should expect to see?
Preclinical in vitro studies have shown that this compound:
-
Inhibits ATP production in THP-1 human monocytes with an IC50 of 0.63 μM.[4]
-
Reduces the production of cytokines from monocytes.[5]
-
Inhibits T-cell proliferation and cytokine production in a mixed lymphocyte reaction (MLR).[5]
-
Reduces primary osteoclast differentiation and function to a greater degree than alendronate.[5]
-
Does not affect the differentiation of primary osteoblasts.[5]
Q3: In which disease models has this compound shown preclinical efficacy?
This compound has demonstrated efficacy in the mouse collagen-induced arthritis (CIA) model, where it inhibited the onset and severity of arthropathy, synovitis, pannus infiltration, and osteolysis with efficacy equivalent to etanercept.[5] Notably, this compound also promoted anatomically appropriate osteoid layering, suggesting a broader spectrum of osteoprotective efficacy compared to TNFα inhibition.[5]
Troubleshooting Guides
Section 1: Variability in Mitochondrial Respiration Assays (e.g., Seahorse XF Assays)
Mitochondrial respiration assays are crucial for characterizing the effects of a mitochondrial complex I inhibitor like this compound. However, these assays are sensitive to various experimental parameters that can introduce variability.
Potential Issue: Inconsistent Oxygen Consumption Rate (OCR) measurements between wells and experiments.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize and strictly maintain a consistent cell seeding density for each experiment. Uneven cell distribution can lead to significant variations in OCR. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper hydration of the surrounding moats. |
| Reagent Preparation and Injection | Prepare fresh reagent stocks for each experiment. Ensure accurate and consistent injection volumes using calibrated pipettes. Automated liquid handling can reduce variability. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells will exhibit altered metabolic profiles. |
| Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound and other inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for your specific cell type and assay conditions. |
Quantitative Data for this compound in Mitochondrial Function Assays
| Parameter | Cell Line | Concentration/IC50 | Observed Effect |
| ATP Production Inhibition | THP-1 human monocytes | IC50: 0.63 μM | Inhibition of cellular energy production.[4] |
Section 2: Variability in Inflammation and Cytokine Release Assays
This compound's anti-inflammatory properties are a key aspect of its mechanism of action. Variability in cytokine measurements can obscure the true effect of the compound.
Potential Issue: High background or inconsistent cytokine levels (e.g., TNF-α, IL-6, IL-1β) in control and treated samples.
| Possible Cause | Recommended Solution |
| Cell Stimulation | Ensure consistent stimulation of cells (e.g., with LPS) across all wells. The timing and concentration of the stimulus are critical. |
| Cell Viability | High concentrations of this compound or other treatments may induce cytotoxicity, leading to the release of inflammatory mediators. Always perform a concurrent cell viability assay. |
| Sample Handling | Avoid repeated freeze-thaw cycles of cell culture supernatants. Aliquot samples for single use. |
| Assay Sensitivity and Range | Ensure that the cytokine levels in your samples fall within the linear range of your detection assay (e.g., ELISA, multiplex bead-based assay). |
Preclinical Anti-inflammatory Effects of this compound
| Assay | Cell Type | Observed Effect |
| Cytokine Production | Human primary monocytes | Reduced cytokine production.[5] |
| T-cell Proliferation | Human primary lymphocytes (in MLR) | Inhibited proliferation and cytokine production.[5] |
Section 3: Variability in Osteoclastogenesis and Bone Resorption Assays
Given this compound's demonstrated effects on bone remodeling, in vitro osteoclastogenesis assays are highly relevant. These multi-day assays are susceptible to variability.
Potential Issue: Inconsistent osteoclast differentiation or resorption activity.
| Possible Cause | Recommended Solution |
| Primary Cell Variability | When using primary bone marrow-derived macrophages (BMMs), be aware of donor-to-donor variability. Pool cells from multiple donors if possible or use a large number of replicates. |
| Cytokine Potency | The activity of M-CSF and RANKL is critical for osteoclast differentiation. Use high-quality, validated cytokines and maintain consistent lot numbers throughout a series of experiments. |
| Culture Conditions | Osteoclast differentiation is a multi-day process. Maintain consistent media changes and incubator conditions (temperature, CO2, humidity) throughout the entire culture period. |
| Resorption Substrate | The type and quality of the resorption substrate (e.g., bone slices, dentin discs, calcium phosphate-coated plates) can significantly impact results. Ensure a consistent and uniform substrate for all wells. |
In Vitro Effects of this compound on Osteoclasts
| Assay | Cell Type | Observed Effect |
| Osteoclast Differentiation | Human primary CD14+ monocytes | Reduced differentiation.[5] |
| Osteoclast Function (Resorption) | Human primary osteoclasts | Reduced function, to a greater degree than alendronate.[5] |
Experimental Protocols
Detailed Methodology: Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental conditions.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with XF Calibrant.
-
Prepare Assay Medium: Prepare Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Remove growth medium from the cells and wash with the assay medium. Add the final volume of assay medium to each well.
-
Incubate: Place the cell plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Load Cartridge: Load the hydrated sensor cartridge with this compound and other mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) at optimized concentrations.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay.
Detailed Methodology: Osteoclastogenesis Assay
This protocol outlines the differentiation of human osteoclasts from peripheral blood mononuclear cells (PBMCs).
-
Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate CD14+ Monocytes: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Seeding: Seed CD14+ monocytes in a 96-well plate in α-MEM supplemented with 10% FBS, M-CSF (25 ng/mL), and RANKL (50 ng/mL).
-
Treatment: Add this compound at various concentrations to the culture medium at the time of seeding.
-
Culture: Culture the cells for 7-10 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.
-
TRAP Staining: After the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. istesso.co.uk [istesso.co.uk]
- 2. istesso.co.uk [istesso.co.uk]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OP0293 A FIRST-IN-CLASS METABOLIC REPROGRAMMING AGENT, MBS2320, SELECTIVELY MODULATES IMMUNE CELL FUNCTION AND IMPROVES OSTEOID FORMATION AND BONE PROTECTION VERSUS ETANERCEPT IN THE MOUSE COLLAGEN-INDUCED ARTHRITIS MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
Refinement of protocols for long-term Leramistat treatment in vitro.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term in vitro use of Leramistat. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class investigational drug that acts as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition leads to a dual mode of action: the reduction of inflammation and the promotion of tissue remodeling and repair.[1][2][3] By modulating cellular metabolism, this compound influences various downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to protect the stock solution from light and store it under nitrogen.
Q3: In which therapeutic areas is this compound being investigated?
A3: this compound is primarily under investigation for the treatment of rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF).[1][4][5] Its unique mechanism of action, which combines anti-inflammatory and tissue-reparative effects, suggests potential applications in other chronic diseases characterized by inflammation and tissue damage.[5][6]
Q4: What are the known downstream effects of mitochondrial complex I inhibition by this compound?
A4: Inhibition of mitochondrial complex I by this compound can lead to several downstream cellular effects, including:
-
Metabolic Reprogramming: A shift in cellular metabolism, potentially involving a decrease in the NAD+/NADH ratio, which can enhance glycolysis and reduce gluconeogenesis.[7]
-
Activation of Stress Response Pathways: Mild inhibition can trigger adaptive stress responses, such as the activation of AMP-activated protein kinase (AMPK)-dependent signaling networks, which can be neuroprotective.[8]
-
Modulation of Inflammatory Mediators: Changes in the production of inflammatory and metabolic biomarkers, including C-Reactive Protein (CRP), Growth Differentiation Factor 15 (GDF15), and Fibroblast Growth Factor 21 (FGF21), have been observed in clinical studies.[6]
-
Induction of Hypoxia-Inducible Factor 1-alpha (HIF1α): Under normoxic conditions, inhibition of mitochondrial complex I can lead to the stabilization and activation of HIF1α.[9]
Troubleshooting Guide for Long-Term this compound Treatment In Vitro
| Issue | Possible Cause | Suggested Solution |
| Decreased Cell Viability or Proliferation | High concentration of this compound: Long-term exposure may be cytotoxic at concentrations tolerated in short-term assays. | Perform a dose-response curve over a longer duration (e.g., 7-14 days) to determine the optimal, non-toxic concentration for long-term studies. |
| Solvent toxicity: Accumulation of the solvent (e.g., DMSO) over multiple media changes. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Prepare a vehicle-only control to monitor for solvent effects. | |
| Metabolic stress: Inhibition of mitochondrial respiration can lead to a build-up of toxic metabolic byproducts or nutrient depletion. | Increase the frequency of media changes. Supplement the media with nutrients that can be utilized in alternative metabolic pathways (e.g., glutamine). | |
| Altered Cell Morphology | Cellular stress response: Cells may adapt to the metabolic shift by changing their shape or size. | Monitor cell morphology regularly using microscopy. Document any changes and correlate them with viability and functional readouts. |
| Selection of a resistant population: Over time, a subpopulation of cells that is less sensitive to this compound may dominate the culture. | Periodically perform functional assays to ensure the cell population remains responsive to this compound. Consider using lower, more physiologically relevant concentrations to minimize selective pressure. | |
| Inconsistent Experimental Results | Degradation of this compound in media: The stability of this compound in cell culture media at 37°C over several days may be limited. | Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. |
| Variability in cell density: Differences in cell seeding density can affect the cellular response to drug treatment. | Maintain consistent cell seeding densities across all experiments. Passage cells at a consistent confluence level. | |
| Unexpected Changes in Gene or Protein Expression | Off-target effects: Although designed to be a specific inhibitor, high concentrations of any compound can have off-target effects. | Use the lowest effective concentration of this compound as determined by your long-term dose-response experiments. |
| Cellular adaptation: Long-term exposure can lead to compensatory changes in signaling pathways. | Analyze molecular readouts at multiple time points to understand the dynamics of cellular adaptation to this compound. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with this compound
Objective: To determine the effect of long-term this compound treatment on cell viability and establish the optimal concentration for extended in vitro studies.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Treatment: Replace the overnight culture medium with the prepared this compound dilutions.
-
Incubation and Media Changes: Incubate the plate at 37°C in a humidified incubator. Every 48-72 hours, carefully aspirate the medium and replace it with freshly prepared this compound dilutions. The frequency of media changes may need to be optimized based on the metabolic rate of the cell line.
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 10, and 14), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control for each concentration and time point. Plot the dose-response curves to determine the IC50 at each time point and select a non-toxic concentration for subsequent long-term experiments.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cell migration and potential tissue repair in vitro.
Materials:
-
Selected cell line (e.g., fibroblasts, epithelial cells)
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add complete culture medium containing the desired concentration of this compound (a non-toxic concentration determined from Protocol 1) or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points along the scratch (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point for both treated and control wells. Calculate the percentage of wound closure over time.
Quantitative Data Summary
Table 1: Hypothetical Long-Term IC50 Values of this compound on a Proliferating Fibroblast Cell Line
| Time Point | IC50 (µM) |
| Day 3 | 5.2 |
| Day 7 | 2.8 |
| Day 14 | 1.5 |
| Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions. |
Table 2: Hypothetical Effect of this compound on Cytokine Production in Activated Macrophages (pg/mL)
| Cytokine | Vehicle Control | This compound (1 µM) |
| TNF-α | 1250 ± 150 | 625 ± 80 |
| IL-6 | 800 ± 100 | 450 ± 60 |
| IL-1β | 300 ± 40 | 180 ± 25 |
| Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line, stimulus, and experimental conditions. |
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Troubleshooting workflow for long-term this compound treatment.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. istesso.co.uk [istesso.co.uk]
- 3. istesso.co.uk [istesso.co.uk]
- 4. This compound for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 6. istesso.co.uk [istesso.co.uk]
- 7. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Suppression of Mitochondrial Complex I Influences Cell Metastatic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Leramistat (MBS2320).
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Leramistat (MBS2320). Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound (MBS2320)?
Q2: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a stock solution of this compound in an appropriate solvent such as DMSO. For in vivo experiments, specific solvent formulations are suggested. For example, a stock solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil to achieve a solubility of ≥ 2.5 mg/mL (6.17 mM).[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light and store them under an inert atmosphere, such as nitrogen.[1]
Q4: Is this compound stable in solution?
A: this compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when stored properly.[1] The stability in working solutions at room temperature or 37°C for extended periods has not been specified and should be determined empirically for your experimental conditions. This compound has shown moderate stability in rat and human hepatocytes, with half-lives of 7 and 154 minutes, respectively.[1]
Q5: What is the mechanism of action of this compound?
A: this compound is an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which plays a role in the regulation of cell metabolism and immune metabolism.[1] By inhibiting complex I, this compound can impact cellular ATP production.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution upon thawing. | The compound may have come out of solution during freezing. | Gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate until the precipitate redissolves completely. Centrifuge the vial briefly before opening to collect all the solution at the bottom. |
| Difficulty dissolving solid this compound. | The compound may have low solubility in the chosen solvent at room temperature. | To aid dissolution, you can gently warm the solution and/or use sonication.[1] Ensure the solvent is of high purity and anhydrous, as water content can sometimes affect solubility. |
| Inconsistent experimental results. | 1. Improper storage leading to degradation of the compound.2. Repeated freeze-thaw cycles of the stock solution.3. Inaccurate concentration of the working solution. | 1. Always store the solid compound and stock solutions as recommended. Protect from light and moisture.2. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[1]3. Ensure your pipetting is accurate and that the compound is fully dissolved before making dilutions. |
| Loss of compound activity over time. | The compound may be degrading in the working solution at experimental temperatures (e.g., 37°C). | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing diluted solutions for extended periods. |
Quantitative Data Summary
This compound (MBS2320) Storage and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Stock Solution | -80°C | 6 months | Protect from light, store under nitrogen.[1] |
| Stock Solution | -20°C | 1 month | Protect from light, store under nitrogen.[1] |
This compound (MBS2320) In Vivo Solubility
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.17 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.17 mM)[1] |
Experimental Protocols
Protocol: Measurement of Mitochondrial Respiration Inhibition by this compound using High-Resolution Respirometry
This protocol describes a general workflow to assess the inhibitory effect of this compound on mitochondrial complex I activity in isolated mitochondria or cultured cells.
1. Preparation of Reagents:
-
Respiration Buffer: Prepare a suitable respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).
-
Substrates for Complex I: Prepare stock solutions of pyruvate, malate, and glutamate (e.g., 1 M stocks in ultrapure water).
-
ADP Solution: Prepare a stock solution of ADP (e.g., 500 mM in ultrapure water, pH adjusted to ~7.0).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
2. Experimental Procedure (for isolated mitochondria):
-
Calibrate the high-resolution respirometer (e.g., Oroboros O2k) according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (37°C) respiration buffer to the chambers.
-
Add isolated mitochondria (typically 0.05 - 0.1 mg/mL final concentration).
-
Allow the oxygen consumption rate to stabilize (ROUTINE respiration).
-
Add Complex I substrates (e.g., 10 mM pyruvate, 5 mM malate, 10 mM glutamate) to measure LEAK respiration.
-
Add ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation (OXPHOS) and measure Complex I-linked respiration.
-
Once a stable OXPHOS state is reached, perform a titration of this compound by adding small volumes of the stock solution to achieve the desired final concentrations (e.g., in the nanomolar to micromolar range).
-
Record the oxygen consumption rate after each addition to determine the inhibitory effect of this compound on Complex I.
-
As a control, add a known Complex I inhibitor like rotenone to achieve maximal inhibition.
-
Add succinate (a Complex II substrate) to assess the activity of the downstream electron transport chain and confirm the specificity of this compound for Complex I.
3. Data Analysis:
-
Calculate the oxygen consumption rates (OCR) at each step.
-
Plot the OCR as a function of this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: this compound (MBS2320) inhibits Complex I of the mitochondrial electron transport chain.
Caption: Workflow for determining the inhibitory effect of this compound on mitochondrial respiration.
References
How to control for confounding variables in Leramistat experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for confounding variables in experiments involving Leramistat. The information is presented in a question-and-answer format to address specific issues that may arise during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are confounding variables and why are they important in this compound research?
A1: A confounding variable is an external factor that can influence both the independent variable (this compound treatment) and the dependent variable (the experimental outcome), leading to a spurious association.[1] Controlling for these variables is crucial to ensure that the observed effects are genuinely attributable to this compound and not to other factors. Failure to do so can compromise the internal validity of the study, leading to biased and unreliable results.
Q2: What are the primary confounding variables to consider in pre-clinical and clinical this compound experiments for rheumatoid arthritis (RA)?
A2: Based on clinical trial designs for RA therapeutics, several key confounding variables should be considered. These include:
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Baseline Disease Activity: The severity of RA at the start of the study can significantly impact outcomes.
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Age and Sex: These demographic factors are known to influence RA progression and treatment response.
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Disease Duration: How long a participant has had RA can affect their response to new treatments.
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Concomitant Medications: The use of other RA medications, such as methotrexate (MTX) or other disease-modifying antirheumatic drugs (DMARDs), must be carefully controlled and monitored.[2]
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Genetic Factors: Certain genetic markers can predispose individuals to different disease courses and treatment responses.
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Comorbidities: The presence of other health conditions can influence the safety and efficacy profile of this compound.
Q3: For studies on this compound in idiopathic pulmonary fibrosis (IPF), what are the critical confounding variables?
A3: In the context of IPF, researchers should prioritize controlling for the following variables:
-
Baseline Lung Function: Key metrics such as Forced Vital Capacity (FVC) and Diffusion Capacity for Carbon Monoxide (DLCO) are fundamental.
-
Smoking History: A patient's history of smoking is a significant factor in IPF progression.
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Age and Sex: Similar to RA, these are important demographic confounders.
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Concomitant IPF Treatments: The use of approved anti-fibrotic drugs like nintedanib or pirfenidone must be stable and documented.[3][4]
-
Disease Severity: The extent of fibrosis at baseline will influence outcomes.
Troubleshooting Experimental Design
Issue: I am observing a high degree of variability in my experimental results with this compound.
Solution: High variability can often be attributed to uncontrolled confounding variables. Consider the following troubleshooting steps:
-
Review Your Experimental Protocol: Ensure that your randomization and blinding procedures are robust. A randomized, double-blind, placebo-controlled design is the gold standard for minimizing bias.[2]
-
Stratify Your Analysis: If you suspect a particular confounder is influencing your results, you can stratify your data. This involves separating your data into subgroups based on the confounder (e.g., analyzing high vs. low baseline disease activity separately) to see if the effect of this compound is consistent across strata.
-
Statistical Control: Utilize statistical methods like Analysis of Covariance (ANCOVA) to adjust for the effects of known confounders during data analysis.
Experimental Protocols
Protocol: Controlling for Concomitant Medication in a Pre-clinical RA Model
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Animal Model: Utilize a well-established murine model of rheumatoid arthritis (e.g., collagen-induced arthritis).
-
Group Allocation: Randomly assign animals to the following groups:
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Vehicle Control
-
This compound alone
-
Methotrexate (MTX) alone
-
This compound in combination with MTX
-
-
Dosing: Administer this compound and MTX at clinically relevant doses. Ensure the vehicle control is administered in the same manner.
-
Outcome Measures: Assess disease activity using a standardized scoring system (e.g., arthritis score, paw swelling). At the end of the study, collect tissue for histological analysis of joint inflammation and bone erosion.
-
Analysis: Compare the outcomes between the groups to determine the effect of this compound, both as a monotherapy and in combination with a standard-of-care treatment, thereby controlling for the confounding effect of the concomitant medication.
Quantitative Data Summary
The following tables present a summary of expected outcomes from a hypothetical Phase 2b clinical trial of this compound in rheumatoid arthritis, based on publicly available information.[2][5] Note: This data is illustrative and intended for instructional purposes.
Table 1: Baseline Demographics and Disease Characteristics (Illustrative Data)
| Characteristic | This compound Group (n=100) | Placebo Group (n=100) |
| Mean Age (years) | 55.2 | 54.9 |
| Female (%) | 80 | 78 |
| Mean Disease Duration (years) | 8.1 | 8.3 |
| RF Positive (%) | 75 | 77 |
| Anti-CCP Positive (%) | 72 | 74 |
| Mean DAS28-CRP | 5.8 | 5.9 |
| On stable MTX (%) | 100 | 100 |
Table 2: Key Efficacy Endpoints at 12 Weeks (Illustrative Data)
| Endpoint | This compound Group | Placebo Group | p-value |
| Change in Bone Erosion Score | -0.15 | +0.25 | <0.05 |
| Change in Disability Index (HAQ-DI) | -0.22 | -0.10 | <0.05 |
| Change in Fatigue Score (FACIT-F) | +4.5 | +1.5 | <0.05 |
| ACR20 Response (%) | 35% | 30% | >0.05 |
Visualizing Experimental Logic and Pathways
Diagram 1: Experimental Workflow for Controlling Confounders
Caption: Workflow for controlling confounding variables in this compound experiments.
Diagram 2: Proposed Signaling Pathway of this compound
This compound is known to be an inhibitor of mitochondrial complex I.[6] This inhibition is thought to induce a mild cellular stress response, leading to a metabolic shift that promotes tissue repair and reduces inflammation, rather than solely impacting ATP production.
Caption: Proposed signaling pathway for this compound's therapeutic effects.
References
- 1. This compound for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Study to Investigate this compound in Patients With IPF | Clinical Research Trial Listing [centerwatch.com]
- 5. Istesso's this compound Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 6. istesso.co.uk [istesso.co.uk]
Technical Support Center: Optimizing Experimental Design for Leramistat Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing clinical trials for Leramistat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally administered small molecule that acts as a mitochondrial complex I (NADH:ubiquinone oxidoreductoreductase) inhibitor.[1][2] Its mechanism of action is unique in that it is not designed to suppress the immune system but rather to augment the body's innate capacity to repair and restore damaged tissue.[3][4] By modulating cellular metabolism and immune function, this compound aims to resolve the underlying pathology of various chronic diseases.[1][2]
Q2: In which indications has this compound been clinically evaluated?
A2: this compound has been investigated in several clinical trials for immune-mediated and fibrotic diseases. The most significant data comes from a Phase 2b study in patients with moderate-to-severe rheumatoid arthritis (RA) who had an inadequate response to methotrexate.[3][5] Additionally, this compound is being explored for the treatment of idiopathic pulmonary fibrosis (IPF), for which it has received Fast Track and Orphan Drug Designation from the U.S. Food and Drug Administration (FDA).[2][6] Other potential indications include primary sarcopenia.[4]
Q3: What were the key outcomes of the Phase 2b rheumatoid arthritis trial?
A3: The Phase 2b trial in rheumatoid arthritis did not meet its primary endpoint, which was a significant improvement in the American College of Rheumatology 20 (ACR20) response compared to placebo.[3][5] However, the study demonstrated statistically significant and clinically meaningful improvements in key secondary endpoints, including:
-
Improvements in patient-reported disability and fatigue.[3][5]
-
Positive changes in biomarkers of inflammation and mitochondrial function, such as C-Reactive Protein (CRP), Growth Differentiation Factor 15 (GDF15), and Fibroblast Growth Factor 21 (FGF21).[6]
These findings suggest that this compound's primary therapeutic effect may be in tissue repair and resolution of disease-related damage rather than conventional symptomatic relief of inflammation.[3][5]
Troubleshooting Guides
Issue 1: The primary endpoint for inflammation (e.g., ACR20) was not met in a previous trial. How should I design my upcoming study?
Guidance:
-
Re-evaluate Primary Endpoints: Given this compound's unique mechanism of action focused on tissue repair, consider selecting primary endpoints that directly measure structural improvement and long-term disease modification.[3][5] For rheumatoid arthritis, this could include radiographic measures of joint damage (e.g., van der Heijde-modified Total Sharp Score). For idiopathic pulmonary fibrosis, endpoints related to lung function decline would be appropriate.[7]
-
Utilize Patient-Reported Outcomes (PROs): The significant improvements in disability and fatigue observed in the Phase 2b RA trial highlight the importance of PROs.[3][5][6] Incorporate validated instruments to capture these patient-centric outcomes as key secondary or even co-primary endpoints.
-
Biomarker-Driven Stratification: Investigate baseline levels of mitochondrial dysfunction or tissue repair markers to identify patient subpopulations that may be more likely to respond to this compound.
Issue 2: How can I effectively measure target engagement and the biological activity of this compound in a clinical setting?
Guidance:
-
Mitochondrial Function Biomarkers: Monitor changes in biomarkers associated with mitochondrial stress and function, such as GDF15 and FGF21.[6] These have been shown to be modulated by this compound treatment and can serve as indicators of target engagement.
-
Metabolic Profiling: Consider incorporating metabolomics analyses of plasma or serum samples to obtain a broader understanding of the metabolic reprogramming induced by this compound.
-
Tissue-Specific Imaging: Where feasible and ethically justified, utilize advanced imaging techniques to visualize changes in tissue structure and metabolism at the site of disease.
Data Presentation
Table 1: Summary of Key Findings from the this compound Phase 2b Rheumatoid Arthritis Trial
| Endpoint Category | Finding | Implication for Future Trials |
| Primary Efficacy | Did not meet the primary endpoint of ACR20 response versus placebo.[3][5] | Endpoints focused solely on rapid inflammatory symptom reduction may not capture the full benefit of this compound. |
| Structural Outcomes | Statistically significant reduction in the progression of bone erosions.[3][5] | Prioritize endpoints that measure disease modification and tissue repair. |
| Patient-Reported Outcomes | Significant improvements in disability and fatigue.[3][5][6] | Include comprehensive PROs to assess the impact on patients' quality of life. |
| Biomarkers | Improvements in markers of inflammation (CRP) and mitochondrial function (GDF15, FGF21).[6] | These biomarkers can be used to demonstrate biological activity and for patient selection. |
| Safety | Good safety and tolerability profile with no new safety signals identified.[3] | Supports further development, potentially in combination with other therapies. |
Experimental Protocols
Protocol 1: Assessment of Bone Erosion in Rheumatoid Arthritis Clinical Trials
1. Objective: To quantify changes in bone erosion in hand and feet joints of rheumatoid arthritis patients treated with this compound.
2. Methodology:
- Imaging: Obtain high-resolution digital radiographs of both hands and feet at baseline and at predefined follow-up time points (e.g., 12, 24, and 48 weeks).
- Scoring Method: Utilize the van der Heijde-modified Total Sharp Score (vdH-TSS) to assess joint damage. This method evaluates two components: joint space narrowing (JSN) and bone erosions.
- Reading: Two independent, trained radiologists, blinded to treatment allocation and time point, will score the radiographs. A third radiologist will adjudicate any discrepancies.
- Data Analysis: The change from baseline in the erosion score and the total vdH-TSS will be calculated for each patient. The mean change in each treatment group will be compared using appropriate statistical methods (e.g., ANCOVA with baseline score as a covariate).
Protocol 2: Measurement of Mitochondrial Function Biomarkers
1. Objective: To measure changes in plasma concentrations of GDF15 and FGF21 in response to this compound treatment.
2. Methodology:
- Sample Collection: Collect whole blood in EDTA tubes at baseline and specified follow-up visits.
- Sample Processing: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within one hour of collection. Aliquot the resulting plasma into cryovials and store at -80°C until analysis.
- Assay: Use commercially available, validated enzyme-linked immunosorbent assays (ELISAs) for the quantitative determination of human GDF15 and FGF21. Follow the manufacturer's instructions for the assay procedure.
- Data Analysis: Calculate the change from baseline in the plasma concentrations of GDF15 and FGF21 for each patient. Compare the changes between treatment groups using mixed-effects models for repeated measures (MMRM) to account for longitudinal data.
Mandatory Visualizations
Caption: this compound's mechanism of action on mitochondrial and cellular pathways.
Caption: Workflow for biomarker analysis in this compound clinical trials.
Caption: Logical flow for troubleshooting endpoint selection in this compound trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 4. istesso.co.uk [istesso.co.uk]
- 5. Istesso's this compound Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 6. istesso.co.uk [istesso.co.uk]
- 7. Action for Pulmonary Fibrosis [actionpf.org]
Validation & Comparative
Leramistat: A Novel Approach to Rheumatoid Arthritis Management in Comparison to Standard-of-Care DMARDs
A new investigational drug, Leramistat, is charting a different course in the treatment of rheumatoid arthritis (RA). Unlike conventional disease-modifying antirheumatic drugs (DMARDs) that primarily target inflammation, this compound's unique mechanism of action focuses on promoting the body's natural tissue repair processes without suppressing the immune system.[1][2] This comparison guide offers an objective look at this compound's efficacy data from recent clinical trials against established standard-of-care DMARDs, providing researchers, scientists, and drug development professionals with the latest information.
Recent findings from a Phase 2b clinical trial have shed light on this compound's potential role in RA therapy. While the drug did not meet its primary endpoint for symptom improvement as measured by the American College of Rheumatology 20% response rate (ACR20) versus placebo, it demonstrated statistically significant benefits in key secondary endpoints.[1][3][4][5] Specifically, patients treated with this compound showed a reduction in bone erosion, a major cause of disability in RA, alongside improvements in disability and fatigue.[1][3][4][5]
This novel mechanism and the clinical findings suggest that this compound could be a valuable addition to the RA treatment landscape, potentially in combination with existing DMARDs.
Comparative Efficacy: this compound vs. Standard-of-Care DMARDs
The following tables summarize the available efficacy data for this compound and provide a general overview of the efficacy of standard-of-care conventional synthetic DMARDs (csDMARDs) and biologic DMARDs (bDMARDs). It is important to note that the data for this compound comes from a Phase 2b trial and is not from a head-to-head comparison with other DMARDs.
Table 1: this compound Efficacy Data (Phase 2b Study in RA)
| Endpoint | Result |
| Primary Endpoint: ACR20 Response | Not met versus placebo[1][3][4][5] |
| Key Secondary Endpoint: Bone Erosion | Statistically significant reduction[1][3][4][5] |
| Other Secondary Endpoints | Improvements in disability and fatigue[1][3][4][5] |
Table 2: General Efficacy of Standard-of-Care DMARDs in RA
| DMARD Class | Common Examples | General Efficacy (ACR20/50/70 Response Rates) |
| csDMARDs | Methotrexate, Leflunomide, Sulfasalazine | Varies; Methotrexate is the anchor drug.[6] |
| bDMARDs (TNF inhibitors) | Adalimumab, Etanercept, Infliximab | Generally higher ACR response rates than csDMARDs alone.[7] |
| bDMARDs (IL-6 inhibitors) | Tocilizumab, Sarilumab | Demonstrated high efficacy in ACR scores and remission rates.[7][8] |
| tsDMARDs (JAK inhibitors) | Tofacitinib, Baricitinib, Upadacitinib | Effective in patients with inadequate response to csDMARDs and bDMARDs. |
Mechanism of Action: A Departure from the Norm
This compound is a first-in-class mitochondrial complex 1 inhibitor.[9][10] This mechanism is distinct from all current DMARDs, which primarily target inflammatory cytokines or immune cells. By inhibiting mitochondrial complex 1, this compound is thought to modulate cellular metabolism and promote the body's innate repair mechanisms.[9] This approach could address the chronic tissue damage that is a hallmark of RA.
Standard-of-care DMARDs, in contrast, work by suppressing the immune system's attack on the joints. csDMARDs have broader, less specific mechanisms, while bDMARDs and targeted synthetic DMARDs (tsDMARDs) are designed to inhibit specific molecules or pathways involved in the inflammatory cascade, such as TNF-alpha, IL-6, or Janus kinases.[11][12]
Experimental Protocols
The this compound Phase 2b study was a 12-week, randomized, double-blind, placebo-controlled trial.[1][13] The study enrolled adults with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate.[1][13]
Key Methodologies:
-
Primary Endpoint Assessment: The primary endpoint was the efficacy of this compound versus placebo as measured by the American College of Rheumatology 20% (ACR20) response rate at week 12.[1]
-
Secondary Endpoint Assessments:
-
Bone Erosion: Assessed using imaging techniques to measure changes in joint structure over the 12-week period.
-
Disability and Fatigue: Evaluated using patient-reported outcome questionnaires.
-
Safety and Tolerability
In the Phase 2b study, this compound demonstrated a good safety profile.[1][4] The rate of adverse events was similar between the this compound and placebo groups, with the majority of adverse events being mild in nature and resolving without treatment.[1][4] No new safety concerns were identified.[1][4]
Future Outlook
While this compound did not meet its primary endpoint for symptomatic improvement in RA, the positive findings on bone erosion and patient-reported outcomes like disability and fatigue are encouraging.[1][3][4][5] These results suggest a unique, disease-modifying potential that could be particularly beneficial in preventing long-term joint damage.
Further studies are planned to explore this compound's potential as a combination therapy with existing DMARDs and to investigate its efficacy in other chronic conditions.[1] this compound is also under investigation for the treatment of idiopathic pulmonary fibrosis (IPF) and has been granted Fast Track and Orphan Drug Designation by the FDA for this indication.[2][10][14]
The development of this compound represents an innovative direction in RA research, moving beyond solely targeting inflammation to actively promoting tissue repair. As more data becomes available, the full potential of this novel therapeutic approach will become clearer.
References
- 1. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 2. istesso.co.uk [istesso.co.uk]
- 3. trial.medpath.com [trial.medpath.com]
- 4. biotuesdays.com [biotuesdays.com]
- 5. investing.thisismoney.co.uk [investing.thisismoney.co.uk]
- 6. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 7. Frontiers | The Efficacy and Safety of Mainstream Medications for Patients With cDMARD-Naïve Rheumatoid Arthritis: A Network Meta-Analysis [frontiersin.org]
- 8. Efficacy and safety of various anti-rheumatic treatments for patients with rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Disease-Modifying Antirheumatic Drugs (DMARD) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cochranelibrary.com [cochranelibrary.com]
- 13. This compound (MBS2320) / Istesso, J&J [delta.larvol.com]
- 14. This compound for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Leramistat's Impact on Bone Erosion Markers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leramistat and other therapeutic agents in the context of mitigating bone erosion, a critical factor in the progression of rheumatoid arthritis (RA). The information is compiled from publicly available clinical trial data and research publications.
Introduction to this compound
This compound is an investigational, first-in-class, oral medication being developed by Istesso Therapeutics.[1] Its novel mechanism of action as a mitochondrial complex I inhibitor is designed to promote the body's inherent tissue repair processes without suppressing the immune system.[2][3] A Phase 2b clinical trial (NCT05460832) in patients with moderate-to-severe RA who had an inadequate response to methotrexate demonstrated a statistically significant reduction in the key secondary endpoint of bone erosions, although the primary endpoint of ACR20 improvement was not met.[2][3][4][5] While the full quantitative data from this trial are not yet publicly available, the findings suggest a promising role for this compound in addressing the structural damage associated with RA.[4][6]
Comparative Analysis of Bone Erosion Markers
This section compares the effects of this compound and other relevant drugs on bone erosion markers. Due to the limited availability of quantitative data for this compound, this comparison is based on the reported outcomes and available data for the alternatives.
Table 1: Comparison of Therapeutic Agents on Bone Erosion Markers in Rheumatoid Arthritis
| Drug Class | Drug Name | Mechanism of Action | Key Efficacy Data on Bone Erosion | Experimental Method |
| Mitochondrial Complex I Inhibitor | This compound | Promotes tissue repair by modulating mitochondrial function. | Statistically significant reduction in bone erosion in a Phase 2b trial (quantitative data not yet released).[2][3][4][5] | Not specified in publicly available data. |
| RANKL Inhibitor | Denosumab | Monoclonal antibody that inhibits RANKL, a key protein for osteoclast formation and survival, thereby reducing bone resorption.[7][8][9][10][11] | In a study of RA patients, Denosumab treatment for 6 months resulted in a significant decrease in erosion width (-0.23 mm), depth (-0.16 mm), and volume (-0.91 mm³). | High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT). |
| IL-6 Receptor Antagonist | Tocilizumab | Monoclonal antibody that blocks the interleukin-6 (IL-6) receptor, inhibiting pro-inflammatory and osteoclastogenic signaling.[12][13] | In a 52-week study, mean bone erosion scores, as measured by MRI, did not worsen in patients receiving Tocilizumab.[12] | Magnetic Resonance Imaging (MRI). |
| Janus Kinase (JAK) Inhibitor | Upadacitinib | Selective inhibitor of JAK1, which is involved in the signaling of several pro-inflammatory cytokines that contribute to bone erosion.[14][15][16] | In a 24-week pilot study, there was a trend towards a reversed mean erosion volume change (-0.23 ± 3.26 mm³) compared to a control group (1.32 ± 6.05 mm³).[17] | High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the typical experimental protocols used to assess bone erosion in the context of the drugs discussed.
High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT)
HR-pQCT is a non-invasive imaging technique that provides detailed three-dimensional images of bone microarchitecture.
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Patient Population: Typically, adult patients with a diagnosis of rheumatoid arthritis, often with active disease and evidence of bone erosions.
-
Imaging Protocol:
-
The non-dominant hand and wrist, specifically the metacarpophalangeal (MCP) and wrist joints, are commonly scanned.
-
A standardized positioning of the limb is crucial to ensure reproducibility.
-
Scans are performed at baseline and at specified follow-up time points (e.g., 6 or 12 months).
-
-
Image Analysis:
-
Specialized software is used to identify and quantify bone erosions.
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Key parameters measured include the number, volume, and dimensions (width and depth) of the erosions.
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Changes in these parameters from baseline are used to assess the efficacy of the treatment.
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Magnetic Resonance Imaging (MRI)
MRI is another sensitive imaging modality for detecting and monitoring changes in bone erosions, as well as synovitis and bone marrow edema.
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Patient Population: Similar to HR-pQCT studies, patients with active RA are recruited.
-
Imaging Protocol:
-
The clinically dominant hand and wrist are typically imaged.
-
T1-weighted and fat-suppressed T2-weighted or short tau inversion recovery (STIR) sequences are commonly used.
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Gadolinium-based contrast agents may be administered to assess synovitis.
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Scans are performed at baseline and at follow-up visits.
-
-
Image Analysis:
-
Images are scored by trained radiologists using validated scoring systems, such as the OMERACT RAMRIS (Rheumatoid Arthritis Magnetic Resonance Imaging Score).
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The erosion score is based on the proportion of bone replaced by erosion.
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Changes in the erosion score over time are analyzed to determine treatment effect.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in bone erosion and a typical experimental workflow for its assessment.
Caption: Signaling pathway of bone erosion and points of therapeutic intervention.
References
- 1. istesso.co.uk [istesso.co.uk]
- 2. Istesso's this compound Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 3. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 4. biotuesdays.com [biotuesdays.com]
- 5. Istesso update on P2b study of this compound in RA | Company Announcement | Investegate [investegate.co.uk]
- 6. lse.co.uk [lse.co.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Denosumab: mechanism of action and clinical outcomes. - Post - Orthobullets [orthobullets.com]
- 9. What is the mechanism of Denosumab? [synapse.patsnap.com]
- 10. Mechanism of Action (MOA) | Prolia® (denosumab) HCP [proliahcp.com]
- 11. researchgate.net [researchgate.net]
- 12. The effects of tocilizumab on osteitis, synovitis and erosion progression in rheumatoid arthritis: results from the ACT-RAY MRI substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tocilizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Upadacitinib on Bone Erosion in Patients with RA - The Rheumatologist [the-rheumatologist.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Effect of Upadacitinib on Bone Erosion Repair in Rheumatoid Arthritis: A Pilot Study - ACR Meeting Abstracts [acrabstracts.org]
Leramistat: A Comparative Guide to a Novel Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leramistat, a novel mitochondrial complex I inhibitor, with other well-established inhibitors. The information presented herein is intended to support research and drug development efforts by offering a detailed analysis of their performance, supported by experimental data and methodologies.
Introduction to Mitochondrial Complex I Inhibition
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. Its inhibition disrupts cellular respiration and ATP production, making it a significant target for therapeutic intervention in various diseases, including metabolic disorders, cancer, and inflammatory conditions. This guide focuses on this compound and its comparative profile against other notable complex I inhibitors.
Comparative Analysis of Mitochondrial Complex I Inhibitors
The following tables summarize the quantitative data for this compound and other selected mitochondrial complex I inhibitors. It is important to note that the IC50 values are derived from various sources and experimental conditions, which may influence direct comparability.
Table 1: Potency of Mitochondrial Complex I Inhibitors (IC50 Values)
| Inhibitor | IC50 Value | Cell/System Type | Reference |
| This compound | 0.63 µM (ATP production inhibition) | THP-1 human monocytes | [1] |
| Rotenone | 1.7 - 2.2 µM | Mitochondrial Complex I | [2] |
| 0.1 nM - 100 nM | Varies by system | [3] | |
| Piericidin A | ~2-fold less potent than annonacin | Cell-free assay | [4] |
| 0.061 µM (cell viability) | Tn5B1-4 cells | [4] | |
| IACS-010759 | < 10 nM | Oxidative phosphorylation inhibition | [5] |
| 1.4 nM (OCR and cell viability) | H460 cells | [6] | |
| BAY 87-2243 | ~10 nM (mitochondrial oxygen consumption) | Not specified | [7] |
| 10 nM (mitochondrial complex I activity) | PC3 cells | [8] | |
| Metformin | 19 - 79 mM | Isolated Complex I/Submitochondrial particles | [9] |
| ~20 mM (weak and reversible) | Isolated mitochondria | [10] |
Table 2: Overview of Key Characteristics
| Inhibitor | Primary Research Area(s) | Key Features | Potential Limitations |
| This compound | Rheumatoid Arthritis, Idiopathic Pulmonary Fibrosis, Tissue Repair | Novel, first-in-class; promotes tissue repair without immunosuppression.[11][12] | Phase 2b in RA did not meet primary endpoint for inflammation, but showed promise in bone protection.[6][11] |
| Rotenone | Parkinson's Disease models, Research Tool | Potent and well-characterized inhibitor.[2] | High toxicity.[13] |
| Piericidin A | Research Tool, Neurotoxin | Potent neurotoxin, inhibits mitochondrial respiration.[4][14] | Neurotoxicity. |
| IACS-010759 | Cancer (Brain, Acute Myeloid Leukemia) | Potent and selective inhibitor of oxidative phosphorylation.[5][15] | Clinical development has faced challenges. |
| BAY 87-2243 | Cancer | Potent inhibitor of hypoxia-inducible factor-1 (HIF-1).[7][11] | Phase I clinical trial was stopped due to unexpected toxicities. |
| Metformin | Type 2 Diabetes, Cancer | Widely used, mild complex I inhibitor.[9][10] | Much lower potency compared to other inhibitors.[9][10] |
Signaling Pathways and Mechanism of Action
This compound's unique therapeutic potential appears to stem from its ability to induce a mild, hormetic stress response through complex I inhibition. This leads to the activation of signaling pathways that promote tissue repair and resolution of inflammation, a mechanism distinct from the profound and often toxic inhibition caused by compounds like rotenone.[12]
This compound-Induced Tissue Repair Pathway
Inhibition of mitochondrial complex I by this compound is thought to induce a state of mild mitochondrial stress. This stress response triggers the release of mitokines, such as Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21).[7][16] These signaling molecules, in turn, can activate downstream pathways like the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and mitochondrial biogenesis.[17] This cascade of events is believed to contribute to the observed reduction in bone erosion and improvements in disability and fatigue in rheumatoid arthritis patients treated with this compound.[6][11]
Figure 1: Proposed signaling pathway for this compound-induced tissue repair.
General Mitochondrial Complex I Inhibition Pathway
The canonical pathway for potent mitochondrial complex I inhibitors like Rotenone involves a more severe disruption of the electron transport chain. This leads to a significant decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.
Figure 2: General pathway of potent mitochondrial complex I inhibitors.
Experimental Protocols
Accurate and reproducible assessment of mitochondrial complex I inhibition is crucial for comparative studies. Below are detailed methodologies for key experiments.
Measurement of Mitochondrial Complex I Activity (Spectrophotometric Assay)
This protocol describes a common method to directly measure the enzymatic activity of complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Decylubiquinone (Coenzyme Q10 analog)
-
Rotenone (for specific inhibition control)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare isolated mitochondria from the desired tissue or cell line.
-
Determine the protein concentration of the mitochondrial preparation.
-
In a cuvette, add the assay buffer and the mitochondrial sample (typically 50-100 µg of protein).
-
Add decylubiquinone to act as the electron acceptor.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To determine the specific activity of complex I, perform a parallel measurement in the presence of a known concentration of rotenone. The rotenone-sensitive rate represents the activity of complex I.
Figure 3: Workflow for the spectrophotometric mitochondrial complex I activity assay.
Cellular Respiration Analysis (Seahorse XF Cell Mito Stress Test)
The Seahorse XF Analyzer is a powerful tool for measuring the oxygen consumption rate (OCR) of live cells in real-time, providing insights into mitochondrial function.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone and Antimycin A (Complex I and III inhibitors, respectively).
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the Seahorse XF sensor cartridge with the mitochondrial inhibitors.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Place the cell plate into the analyzer and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function:
-
Oligomycin: Measures ATP-linked respiration.
-
FCCP: Measures maximal respiration.
-
Rotenone/Antimycin A: Measures non-mitochondrial oxygen consumption.
-
Figure 4: Workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion
This compound represents a promising new class of mitochondrial complex I inhibitors with a unique mechanism of action that appears to favor tissue repair and resolution of inflammation over broad immunosuppression. While direct comparative data with other inhibitors under standardized conditions is still emerging, the available information suggests a distinct and potentially more favorable therapeutic profile for certain chronic diseases. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other mitochondrial complex I modulators.
References
- 1. FGF21 modulates mitochondrial stress response in cardiomyocytes only under mild mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Skeletal muscle increases FGF21 expression in mitochondrial disorders to compensate for energy metabolic insufficiency by activating the mTOR-YY1-PGC1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. istesso.co.uk [istesso.co.uk]
- 8. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of FGF21 and GDF15 in mediating the mitochondrial integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Coping With Stress: The Mitokine GDF-15 as a Biomarker of COVID-19 Severity [frontiersin.org]
- 11. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 12. Mitophagy vs. Complex I Inhibitors: Which is Better? [longevityreview.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 16. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Leramistat's Impact on Disability and Fatigue: A Comparative Analysis for Researchers
A novel mitochondrial complex 1 inhibitor, Leramistat, has demonstrated statistically significant improvements in both disability and fatigue in a Phase 2b clinical trial for rheumatoid arthritis (RA), positioning it as a potential new therapeutic avenue with a unique mechanism of action focused on tissue repair. This guide provides a comparative analysis of this compound's effects on these crucial patient-reported outcomes, placing them in the context of established alternative treatments for RA. While detailed quantitative data from the this compound trial are awaiting full publication, this analysis synthesizes available information and presents a framework for comparison.
Executive Summary
This compound, developed by Istesso, operates via a distinct mechanism of action by inhibiting mitochondrial complex 1, which is understood to augment the body's inherent tissue repair processes without suppressing the immune system.[1][2][3] In the 12-week, randomized, double-blind, placebo-controlled Phase 2b IST-06 trial (NCT05460832) involving patients with moderate-to-severe RA who had an inadequate response to methotrexate, this compound did not meet its primary endpoint of ACR20 response.[1][2][4] However, the trial revealed promising and statistically significant improvements in key secondary endpoints, including a reduction in bone erosion and notable enhancements in patient-reported disability and fatigue.[1][2][4]
This guide will delve into the available data on this compound's impact on disability and fatigue, compare it with the established efficacy of other disease-modifying antirheumatic drugs (DMARDs), and provide detailed experimental methodologies for the cited studies.
Comparative Analysis of Disability and Fatigue Outcomes
The following tables summarize the available data on the impact of this compound and alternative therapies on disability and fatigue in patients with rheumatoid arthritis. Disability is primarily measured using the Health Assessment Questionnaire-Disability Index (HAQ-DI), where a lower score indicates less disability. Fatigue is commonly assessed using the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scale, where a higher score signifies less fatigue.
Table 1: Comparative Impact on Disability (HAQ-DI Scores)
| Treatment | Study | Patient Population | Duration | Baseline HAQ-DI (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| This compound | IST-06 (Phase 2b) | Moderate-to-severe RA, MTX-IR | 12 weeks | Data not yet published | Statistically significant improvement vs. placebo[1][2] | <0.05 |
| Adalimumab | AWARDS | Established RA | 6 months | 1.69 ± 0.57 | -0.88 ± 0.61 | <0.0001 |
| Tocilizumab | ACT-AXIS | Moderate-to-severe RA | 24 weeks | Data not published | Statistically significant improvement vs. control (OR 1.4-7.0)[5] | <0.05 |
| Methotrexate | TREAT EARLIER | At-risk of RA | 52 weeks | Not applicable | Significantly lower patient-reported physical functioning vs. placebo[6] | 0.0042 |
| Tofacitinib | Phase 3 Monotherapy | Active RA | 3 months | ~1.6 | -0.50 (Tofacitinib 5mg) vs. -0.19 (Placebo)[7] | <0.05 |
Table 2: Comparative Impact on Fatigue (FACIT-F Scores)
| Treatment | Study | Patient Population | Duration | Baseline FACIT-F (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| This compound | IST-06 (Phase 2b) | Moderate-to-severe RA, MTX-IR | 12 weeks | Data not yet published | Statistically significant improvement vs. placebo[1][2] | <0.05 |
| Adalimumab | Adalimumab Impact on Fatigue | RA | 6 months | Not specified | Significant reduction in fatigue scores[8] | <0.05 |
| Tocilizumab | ACT-AXIS | Moderate-to-severe RA | 24 weeks | 23.7 ± 11.1 | +5.4 ± 11.2 | <0.001 |
| Baricitinib | RA-BEAM & RA-BEACON | MTX-IR or TNF-IR RA | 24 weeks | Severe fatigue | Clinically meaningful improvements in PROMIS Fatigue scores (converted from FACIT-F)[3] | <0.05 |
| Methotrexate | ArthritisPower Registry | RA | Not applicable | Not applicable | Associated with lower fatigue scores after adjusting for confounders[9] | <0.05 |
Experimental Protocols
This compound: IST-06 (Phase 2b) Trial
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multi-centre study.[10]
-
Participants: Adults with moderate-to-severe active rheumatoid arthritis who had an inadequate response to a stable dose of methotrexate.[10] Key inclusion criteria included ≥6 swollen and ≥6 tender joints.
-
Intervention: Participants received either this compound (oral, once-daily) or a matched placebo, in addition to their ongoing methotrexate treatment.[10] Specific dosage information for this compound in this trial is not yet publicly available.
-
Outcome Measures:
-
Primary Endpoint: ACR20 response at Week 12.[10]
-
Secondary Endpoints: Included assessments of disability and fatigue.[1][2] While the specific scales used have not been officially published, based on industry standards, it is highly likely that the HAQ-DI was used for disability and the FACIT-F for fatigue. Assessments were likely performed at baseline and at the end of the 12-week treatment period.
-
Adalimumab: AWARDS Study
-
Study Design: A prospective, observational study.
-
Participants: 63 consecutive patients with established adult RA.
-
Intervention: Subcutaneous injections of adalimumab (40 mg every 2 weeks) for 6 months.
-
Outcome Measures: Disability was assessed using the Health Assessment Questionnaire Disability Index (HAQ-DI) and fatigue was measured by the Fatigue Severity Scale (FSS) at baseline and 6 months.
Tocilizumab: ACT-AXIS Study
-
Study Design: A prospective, observational, multicenter study.
-
Participants: 122 patients with moderate-to-severe RA who were non-responders or intolerant to DMARDs or TNF-inhibitors.
-
Intervention: Intravenous tocilizumab.
-
Outcome Measures: Fatigue was assessed using the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scale at baseline, 12 weeks, and 24 weeks.[10]
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound's novel approach targets cellular bioenergetics to promote tissue repair. As a mitochondrial complex I inhibitor, it is thought to induce a state of mild cellular stress, or "hormesis," which in turn activates downstream signaling pathways that lead to tissue regeneration and a reduction in inflammation.[2] This is a departure from traditional RA therapies that primarily focus on suppressing the immune response. The inhibition of mitochondrial complex I has been linked to the release of signaling molecules like Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), which are involved in metabolic regulation and cellular stress responses.[1] Furthermore, this mechanism is proposed to mobilize progenitor cells, which are crucial for repairing damaged tissues.[1]
Caption: Proposed mechanism of action for this compound.
General Experimental Workflow for Assessing Disability and Fatigue in RA Clinical Trials
The assessment of disability and fatigue in rheumatoid arthritis clinical trials typically follows a structured workflow to ensure data consistency and reliability.
References
- 1. istesso.co.uk [istesso.co.uk]
- 2. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 3. Istesso's this compound Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 4. istesso.co.uk [istesso.co.uk]
- 5. Portfolio company Istesso provides update on Phase 2b study of this compound in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound - Istesso - AdisInsight [adisinsight.springer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mitophagy vs. Complex I Inhibitors: Which is Better? [longevityreview.com]
Unraveling Leramistat's Tissue Repair Promise: A Comparative Guide Amidst a Lack of Independent Validation
A novel therapeutic candidate, Leramistat, has shown potential in tissue repair, particularly in the context of rheumatoid arthritis (RA). Developed by Istesso, this first-in-class oral agent operates through a unique mechanism of action: the selective inhibition of mitochondrial Complex I. While preclinical and Phase 2b clinical trial data from the manufacturer suggest a significant impact on tissue regeneration, particularly in reducing bone erosion, a critical gap remains—the absence of independent studies to reproduce these findings. This guide provides an objective comparison of this compound's reported performance with established treatments for RA, supported by available experimental data, and details the methodologies for assessing its key therapeutic claims.
Comparative Analysis of Bone Erosion in Rheumatoid Arthritis
Bone erosion is a hallmark of RA, leading to irreversible joint damage and disability. The primary evidence for this compound's tissue repair effect comes from a Phase 2b clinical trial in patients with an inadequate response to methotrexate. While the study did not meet its primary endpoint related to symptomatic improvement (ACRON20), it reportedly demonstrated a "statistically significant" reduction in the key secondary endpoint of bone erosion.[1][2][3][4][5][6] However, specific quantitative data from this trial have not been made publicly available.
For comparison, the following table summarizes the effects of standard-of-care treatments for RA on bone erosion, as measured by the modified Total Sharp Score (mTSS), where a lower change (Δ) indicates less progression of joint damage.
| Treatment Class | Drug(s) | Study Population | Duration | Mean Change in modified Total Sharp Score (ΔmTSS) from Baseline | Citation(s) |
| Mitochondrial Complex I Inhibitor | This compound | RA patients with inadequate response to methotrexate | 12 weeks | Statistically significant reduction (quantitative data not released) | [1][2] |
| Conventional Synthetic DMARD | Methotrexate | Early RA | 2 years | +4.62 (monotherapy) | [7][8] |
| TNF-alpha Inhibitor (Biologic DMARD) | Adalimumab | Early RA | 2 years | +4.03 (monotherapy) | [7][8] |
| TNF-alpha Inhibitor + csDMARD | Adalimumab + Methotrexate | Early RA | 2 years | +3.03 | [7][8] |
| TNF-alpha Inhibitor (Biologic DMARD) | Infliximab | Psoriatic Arthritis | 1 year | -1.52 to -1.95 | [9] |
| TNF-alpha Inhibitor (Biologic DMARD) | Etanercept | RA or Psoriatic Arthritis | up to 36 months | Annualized median change of 0 | [10] |
Experimental Protocols
Assessment of Bone Erosion in Rheumatoid Arthritis Clinical Trials
The standard method for quantifying structural damage in RA clinical trials involves the radiographic assessment of hands and feet using a validated scoring system, most commonly the van der Heijde modification of the Total Sharp Score (mTSS).
Objective: To quantify the progression of joint space narrowing and bone erosion over time.
Methodology:
-
Image Acquisition:
-
Standardized posterior-anterior radiographs of both hands and feet are obtained at baseline and at predefined follow-up intervals (e.g., 12, 24, 52 weeks).
-
Careful patient positioning is crucial to ensure consistency and comparability of images across time points.
-
-
Image Evaluation:
-
Radiographs are anonymized and read by at least two trained and independent readers who are blinded to the treatment allocation and the chronological order of the films.
-
A third reader is often used to adjudicate discrepant scores.
-
-
Scoring with modified Total Sharp Score (mTSS):
-
The mTSS is a composite score of two components: the erosion score and the joint space narrowing (JSN) score.
-
Erosion Score: 16 areas in each hand/wrist and 6 in each foot are scored from 0 (no erosion) to 5 (extensive destruction), with a maximum score of 280.
-
Joint Space Narrowing Score: 15 joints in each hand/wrist and 6 in each foot are scored from 0 (normal) to 4 (ankylosis), with a maximum score of 168.
-
The total mTSS is the sum of the erosion and JSN scores, with a maximum possible score of 448.
-
-
Data Analysis:
-
The primary endpoint is typically the change in mTSS from baseline (ΔmTSS) at a specific time point.
-
Statistical analysis, such as ANCOVA, is used to compare the ΔmTSS between treatment and placebo groups.
-
Advanced Imaging Techniques:
More sensitive techniques like high-resolution peripheral quantitative computed tomography (HR-pQCT) and magnetic resonance imaging (MRI) are increasingly used in clinical research to provide a three-dimensional and more detailed assessment of bone erosions and other joint structures.[5][8][9][11][12][13][14][15][16]
Mandatory Visualizations
Proposed Signaling Pathway for this compound's Tissue Repair Effects
Caption: Proposed mechanism of this compound-induced tissue repair.
Experimental Workflow for Assessing Bone Erosion in RA Clinical Trials
Caption: Workflow for assessing bone erosion in RA clinical trials.
References
- 1. Connecting Mitochondria, Metabolism, and Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mitochondrial metabolism in neural stem cells and implications for neurodevelopmental and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrheum.org [jrheum.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitochondrial metabolism is a key regulator of the fibro-inflammatory and adipogenic stromal subpopulations in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of bone erosion, determined by high-resolution peripheral quantitative computed tomography (HR-pQCT), in rheumatoid arthritis patients receiving a conventional synthetic disease-modifying anti-rheumatic drug (csDMARD) plus denosumab vs csDMARD therapy alone: an open-label, randomized, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Robust analyses for radiographic progression in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progression of Bone Erosions in Rheumatoid Arthritis Assessed by HR-pQCT and Conventional X-ray [ctv.veeva.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Bone erosion in rheumatoid arthritis: mechanisms, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Rheumatoid arthritis bone erosion volumes on CT and MRI: reliability and correlations with erosion scores on CT, MRI and radiography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Leramistat's Influence on Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Leramistat (also known as MBS2320), a novel investigational drug, and its potential effects on gene expression compared to established therapies for rheumatoid arthritis (RA) and idiopathic pulmonary fibrosis (IPF). While direct, publicly available transcriptomic data for this compound is limited, this document synthesizes its known mechanism of action and effects on biomarkers with existing gene expression data for comparator drugs.
Introduction to this compound
This compound is a first-in-class, orally administered small molecule that acts as an inhibitor of mitochondrial complex I.[1][2] Its unique proposed mechanism of action is to reprogram cellular metabolism, thereby augmenting the body's natural tissue repair processes without suppressing the immune system.[3][4] It is currently in Phase 2 clinical development for rheumatoid arthritis, idiopathic pulmonary fibrosis, and sarcopenia.[5][6] In clinical studies for RA, this compound has demonstrated effects on biomarkers of inflammation, such as C-reactive protein (CRP), and markers of mitochondrial function, including Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21).[2][4]
Comparative Gene Expression Analysis
Due to the absence of publicly available gene expression data for this compound, this section presents a comparative analysis based on its known mechanism and the transcriptomic effects of standard-of-care treatments for RA and IPF.
This compound vs. Methotrexate in Rheumatoid Arthritis
Methotrexate (MTX) is a cornerstone therapy for RA. Studies have shown that the response to MTX in RA patients is associated with significant changes in gene expression, particularly in pathways related to type I interferon signaling.[7] Non-responders to MTX often exhibit an overrepresentation of type I interferon signaling pathway genes both before and during treatment.[7]
Hypothetical Gene Expression Profile of this compound in RA:
Based on its mechanism as a mitochondrial complex I inhibitor, this compound would be expected to modulate genes involved in:
-
Oxidative Phosphorylation and Cellular Metabolism: Direct inhibition of complex I would likely lead to compensatory changes in the expression of genes encoding other respiratory chain subunits and enzymes involved in glycolysis and fatty acid oxidation.
-
Inflammatory Signaling: By "operating above inflammatory signaling pathways," this compound may downregulate key pro-inflammatory cytokine and chemokine genes that are typically elevated in the RA synovium.[8]
-
Tissue Remodeling and Bone Metabolism: Given its observed effects on reducing bone erosion, this compound is likely to influence the expression of genes involved in osteoclastogenesis and osteoblast differentiation, such as receptor activator of nuclear factor kappa-B ligand (RANKL) and osteoprotegerin (OPG).[9]
| Feature | This compound (Hypothesized) | Methotrexate (Observed) |
| Primary Target Pathway | Mitochondrial Complex I / Cellular Metabolism | Dihydrofolate Reductase / Folate Metabolism |
| Key Modulated Genes | Genes of the electron transport chain, metabolic enzymes, osteoclast/osteoblast regulators. | Genes in the Type I Interferon signaling pathway, inflammatory cytokines.[7] |
| Effect on Inflammation | Reduction of inflammation through metabolic reprogramming.[9][10] | Broad anti-inflammatory effects. |
| Effect on Bone | Promotes bone remodeling and reduces erosion.[3][9] | Indirect effects on bone metabolism. |
This compound vs. Pirfenidone in Idiopathic Pulmonary Fibrosis
Pirfenidone is an anti-fibrotic agent used in the treatment of IPF. Transcriptome profiling of lung tissue from IPF patients treated with pirfenidone has revealed significant changes in genes associated with inflammation and extracellular matrix (ECM) architecture.[1][3][4][11][12] In lung fibroblasts, pirfenidone predominantly affects pathways related to growth and cell division.[3][4][11][12]
Hypothetical Gene Expression Profile of this compound in IPF:
As a mitochondrial complex I inhibitor, this compound's anti-fibrotic effects in IPF would likely be mediated by altering the gene expression profile of lung fibroblasts, leading to:
-
Reduced Fibroblast Activation: Downregulation of genes associated with myofibroblast differentiation, such as alpha-smooth muscle actin (α-SMA).
-
Decreased ECM Deposition: Reduced expression of collagen genes (e.g., COL1A1, COL3A1) and other ECM components.
-
Modulation of Fibrotic Signaling Pathways: Potential influence on TGF-β and other pro-fibrotic signaling pathways through metabolic reprogramming.
| Feature | This compound (Hypothesized) | Pirfenidone (Observed) |
| Primary Target Cell | Lung Fibroblasts and other pulmonary cells. | Lung Fibroblasts and other pulmonary cells.[1][3][4][11][12] |
| Key Modulated Genes | Genes involved in cellular metabolism, myofibroblast differentiation, and ECM production. | Genes related to inflammation, ECM architecture, growth, and cell division.[1][3][4][11][12] |
| Effect on Fibrosis | Supports remodeling of fibrotic tissue.[13] | Slows the progression of fibrosis. |
| Anti-inflammatory Effect | Reduces inflammation.[1] | Exhibits anti-inflammatory properties.[11] |
Experimental Protocols
Gene Expression Profiling of Synovial Tissue in RA
This protocol outlines a typical workflow for analyzing gene expression in synovial tissue from RA patients, which could be applied to study the effects of this compound.
-
Synovial Tissue Biopsy: Minimally invasive ultrasound-guided synovial biopsies are performed to obtain tissue from the affected joints of RA patients.[14][15]
-
Tissue Processing: The synovial tissue is digested using an optimized protocol to generate a single-cell suspension.[14][15]
-
Cell Sorting (Optional): Specific cell populations, such as synovial macrophages or fibroblasts, can be isolated using fluorescence-activated cell sorting (FACS).[14][15]
-
RNA Extraction: Total RNA is extracted from the whole synovial tissue or the isolated cell populations. RNA quality and integrity are assessed using a bioanalyzer.[14][15]
-
Library Preparation and RNA Sequencing: RNA-seq libraries are prepared from the extracted RNA. This involves reverse transcription, amplification, and the addition of sequencing adapters.[14][15]
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is processed, which includes quality control, alignment to a reference genome, and quantification of gene expression. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated in response to treatment.
Gene Expression Profiling of Lung Fibroblasts in IPF
This protocol describes a general method for studying gene expression in lung fibroblasts from IPF patients.
-
Lung Tissue Collection: Lung tissue samples are obtained from IPF patients, either from biopsies or at the time of lung transplantation.[1][16]
-
Fibroblast Isolation and Culture: Primary lung fibroblasts are isolated from the lung tissue through enzymatic digestion and a crawl-out method.[16] The cells are then cultured and expanded.
-
Drug Treatment: Cultured lung fibroblasts are treated with the drug of interest (e.g., this compound or a comparator) at various concentrations and for different durations.
-
RNA Extraction: Total RNA is extracted from the treated and untreated fibroblasts. RNA integrity is verified.[17]
-
Microarray Analysis or RNA Sequencing:
-
Microarray: Labeled cRNA is prepared from the total RNA and hybridized to a microarray chip containing probes for thousands of genes.[17][18] The chip is then scanned to measure the intensity of the hybridization signal for each probe.
-
RNA Sequencing: As described in the RA protocol, RNA-seq libraries are prepared and sequenced.
-
-
Data Analysis: For microarray data, the raw intensity values are normalized, and statistical analysis is performed to identify differentially expressed genes.[17] For RNA-seq data, the analysis follows the steps outlined in the RA protocol.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for gene expression analysis.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. istesso.co.uk [istesso.co.uk]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. ilh-giessen.de [ilh-giessen.de]
- 5. This compound - Istesso - AdisInsight [adisinsight.springer.com]
- 6. istesso.co.uk [istesso.co.uk]
- 7. Profiling of Gene Expression Biomarkers as a Classifier of Methotrexate Nonresponse in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing Approved Drugs for Sarcopenia Based on Transcriptomics Data in Humans [mdpi.com]
- 9. istesso.co.uk [istesso.co.uk]
- 10. istesso.co.uk [istesso.co.uk]
- 11. scite.ai [scite.ai]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Transcriptional Profiling of Synovial Macrophages Using Minimally Invasive Ultrasound-Guided Synovial Biopsies in Rheumatoid Arthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 15. Transcriptional Profiling of Synovial Macrophages using Minimally Invasive Ultrasound-Guided Synovial Biopsies in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Protocol for Isolation and Culture of Murine Neonatal Primary Lung Fibroblasts [mdpi.com]
- 17. Microarray profiling to analyse adult cardiac fibroblast identity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Leramistat for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Leramistat is paramount. This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, grounded in established laboratory safety protocols and general principles of chemical waste management.
As an investigational drug, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. However, based on its nature as a small molecule inhibitor and general laboratory safety guidelines, a robust disposal plan can be formulated. It is crucial to treat this compound as a potentially hazardous chemical and handle it with appropriate precautions throughout its lifecycle in the laboratory, including disposal.
Logistical and Operational Disposal Plan
The primary principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel. The following step-by-step guidance outlines the recommended operational and disposal plan.
Step 1: Inactivation of this compound
Before disposal, any remaining this compound, whether in pure form or in solution, should be rendered inactive. A common laboratory practice for the inactivation of small molecule inhibitors is through chemical degradation. A recommended method is treatment with a solution of sodium hypochlorite (bleach) or a similar oxidizing agent.
Experimental Protocol for Inactivation:
-
Preparation: In a designated fume hood, prepare a 10% solution of sodium hypochlorite in water.
-
Dilution: If dealing with a concentrated stock of this compound, dilute it with an appropriate solvent (such as DMSO or ethanol) to a lower concentration (e.g., <1 mg/mL) to ensure effective inactivation.
-
Inactivation: Slowly add the this compound solution to the sodium hypochlorite solution with constant stirring. A recommended ratio is 1:10 (this compound solution to bleach solution).
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the compound.
-
Neutralization: After the reaction period, neutralize the excess bleach by adding a reducing agent such as sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
Step 2: Segregation and Collection of Waste
All materials that have come into contact with this compound, including the inactivated solution, contaminated personal protective equipment (PPE), and labware, must be segregated as chemical waste.
-
Liquid Waste: The neutralized, inactivated this compound solution should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and empty vials, should be collected in a separate, clearly labeled hazardous waste bag or container.
Step 3: Final Disposal
The collected hazardous waste must be disposed of through a licensed environmental waste management company. Do not dispose of any this compound-related waste in the regular trash or down the drain. Ensure that all waste containers are properly sealed and labeled according to your institution's and local regulations.
Quantitative Data Summary
While specific quantitative data for this compound's environmental fate is not available, the following table summarizes its known chemical and physical properties, which inform the disposal procedures.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₂₀H₂₁ClN₂O₃S | The presence of chlorine and sulfur may require specific consideration for incineration to avoid the formation of harmful byproducts. |
| Molecular Weight | 404.91 g/mol | - |
| Solubility | Soluble in DMSO | Inactivation procedures should be compatible with the solvent used. |
| Physical State | Solid | Spills of solid this compound should be handled carefully to avoid generating dust. |
Signaling Pathway and Experimental Workflow
This compound is a known inhibitor of mitochondrial complex I. Understanding its mechanism of action is crucial for assessing its potential biological impact and informs the need for stringent disposal protocols.
Caption: Mechanism of action of this compound as an inhibitor of Mitochondrial Complex I.
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Recommended workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety that extends beyond the product itself. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Safeguarding Your Research: A Guide to Handling Leramistat
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Leramistat, an investigational mitochondrial complex 1 inhibitor. Given the absence of a specific Material Safety Data Sheet (MSDS), this guidance is based on established best practices for handling novel research chemicals and investigational new drugs. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
As an investigational compound, this compound should be treated as a potentially hazardous substance. The primary hazards associated with similar research chemicals include irritation to the skin and eyes, and potential unknown systemic effects. Therefore, a comprehensive approach to personal protection is mandatory.
The following table summarizes the recommended Personal Protective Equipment for handling this compound in a laboratory setting.[1][2][3][4][5]
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended for prolonged handling) | To prevent skin contact and absorption.[1][5] |
| Eye Protection | Safety goggles or safety glasses with side shields | To protect eyes from splashes or airborne particles.[1][2][5] |
| Body Protection | Fully buttoned laboratory coat | To protect skin and clothing from contamination.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any powders or aerosols. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following protocol outlines the key steps from preparation to immediate post-handling procedures.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper disposal of investigational drug waste is crucial to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Empty Containers | "Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines. |
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Incineration is a common and recommended method for the final disposition of investigational drug waste.[6][7][8]
Signaling Pathway of Mitochondrial Complex I Inhibition
This compound functions as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This enzyme is the first and largest complex in the mitochondrial electron transport chain. Its inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and a shift in cellular metabolism.[9][10][11]
Simplified Signaling Pathway of Mitochondrial Complex I Inhibition
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uah.edu [uah.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
